3-(5-Chlorothiophen-2-yl)-propenoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(5-chlorothiophen-2-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2S/c8-6-3-1-5(11-6)2-4-7(9)10/h1-4H,(H,9,10)/b4-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFVPRMULXJDEN-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC(=C1)Cl)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (E)-3-(5-Chlorothiophen-2-yl)-propenoic Acid
Introduction
(E)-3-(5-Chlorothiophen-2-yl)-propenoic acid, also known as (E)-3-(5-chlorothiophen-2-yl)acrylic acid, is a specialized organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, which combines a chlorinated thiophene ring with an acrylic acid moiety, makes it a valuable synthetic intermediate. The thiophene ring is a well-recognized "privileged structure" in drug discovery, present in numerous approved pharmaceuticals. The α,β-unsaturated carboxylic acid functionality provides a reactive handle for a variety of chemical transformations, including esterification, amidation, and Michael additions.
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of this compound, designed for professionals in drug development and chemical research. While extensive peer-reviewed data on this specific molecule is not abundant, this document synthesizes available information with established chemical principles and data from closely related analogues to offer a robust scientific profile.
Core Compound Identification and Properties
The unambiguous identification of a chemical entity is paramount for scientific integrity. (E)-3-(5-Chlorothiophen-2-yl)-propenoic acid is catalogued with the following identifiers:
-
CAS Number : 69193-39-1[1]
-
Molecular Formula : C₇H₅ClO₂S[1]
-
Molecular Weight : 188.63 g/mol [1]
-
Canonical SMILES : C1=C(SC(=C1)Cl)/C=C/C(=O)O[1]
-
IUPAC Name : (2E)-3-(5-chlorothiophen-2-yl)prop-2-enoic acid
Physicochemical Properties
A summary of the key physicochemical properties is presented below. Data for the parent compound, 3-(2-Thienyl)acrylic acid, is included for comparative analysis.
| Property | (E)-3-(5-Chlorothiophen-2-yl)-propenoic acid | 3-(2-Thienyl)acrylic acid (Parent Compound) |
| CAS Number | 69193-39-1 | 1124-65-8[2] |
| Molecular Formula | C₇H₅ClO₂S | C₇H₆O₂S[2] |
| Molecular Weight | 188.63 g/mol | 154.19 g/mol [2] |
| Appearance | Predicted: White to pale yellow solid | Slightly beige to yellow needle-like crystals[3] |
| Melting Point | Not well-documented. The bromo-analog melts at 233.09 °C. | 145-148 °C[4] |
| XLogP3 | Predicted: ~2.5-3.0 | 1.7[2] |
| Hydrogen Bond Donors | 1 | 1[2] |
| Hydrogen Bond Acceptors | 2 | 2[2] |
| Solubility | Soluble in organic solvents like ethanol, DMSO, DMF | Soluble in organic solvents[5] |
Note: Some properties for the title compound are predicted based on its structure and data from close analogues due to limited available experimental data.
Caption: Molecular structure of the title compound.
Synthesis Methodology: Knoevenagel-Doebner Condensation
The most direct and industrially relevant synthetic route to (E)-3-(5-Chlorothiophen-2-yl)-propenoic acid is via the Knoevenagel-Doebner condensation.[6][7] This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde with an active methylene compound, such as malonic acid, catalyzed by a weak amine base like piperidine in a pyridine solvent.[7][8] The reaction proceeds through a dehydration step and is often accompanied by decarboxylation to yield the desired α,β-unsaturated acid.[9]
The causality for this choice rests on its high efficiency for aromatic aldehydes and the typically high stereoselectivity for the thermodynamically more stable E-isomer, which is crucial for applications in drug development where specific stereochemistry is required.
Caption: Proposed synthesis workflow via Knoevenagel-Doebner reaction.
Detailed Experimental Protocol
This protocol is a self-validating system based on established procedures for similar substrates.[7]
Materials:
-
5-Chlorothiophene-2-carboxaldehyde (1.0 eq)
-
Malonic acid (2.0-3.0 eq)
-
Pyridine (Solvent)
-
Piperidine (Catalytic amount, ~0.1 eq)
-
Hydrochloric acid (e.g., 2M)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-chlorothiophene-2-carboxaldehyde (1.0 eq) and malonic acid (2.5 eq) in pyridine (approx. 3-5 mL per gram of aldehyde).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq).
-
Heating: Heat the reaction mixture in an oil bath at 60-80°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product. The pH should be adjusted to ~1-2.
-
Isolation: The precipitated solid is collected by vacuum filtration. The aqueous filtrate is then extracted three times with ethyl acetate.
-
Purification: The collected solid is combined with the organic extracts. The combined organic phase is washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Final Product: The crude solid product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure (E)-3-(5-Chlorothiophen-2-yl)-propenoic acid.
Spectroscopic and Reactivity Analysis
Predicted ¹H and ¹³C NMR Characteristics
The nuclear magnetic resonance (NMR) spectra are critical for structural confirmation. Based on data from 3-(2-thienyl)acrylic acid and the known electronic effects of chlorine, the following spectral features are predicted:
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected at a very downfield chemical shift, typically >12 ppm.
-
Vinylic Protons (-CH=CH-): Two doublets are expected, characteristic of an E-alkene. The proton alpha to the carbonyl (Cα-H) will appear around 6.2-6.5 ppm, and the proton beta to the carbonyl (Cβ-H) will be further downfield, around 7.6-7.9 ppm, due to deshielding from the thiophene ring. The coupling constant (J-value) between these two protons will be large (~15-16 Hz), confirming the trans (E) configuration.
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Thiophene Protons: Two doublets are expected in the aromatic region (7.0-7.5 ppm). The chlorine atom at the 5-position is an electron-withdrawing group, which will deshield the adjacent proton at the 4-position (H-4). Therefore, H-4 will likely appear slightly downfield of H-3. The typical coupling constant for adjacent protons on a thiophene ring is ~4-5 Hz.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): Expected around 170-175 ppm.
-
Vinylic Carbons (-C=C-): The Cβ (attached to the thiophene ring) is expected around 135-140 ppm, while Cα is expected further upfield, around 120-125 ppm.
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Thiophene Carbons: Four signals are expected. The carbon bearing the chlorine (C-5) will be significantly deshielded. The carbon attached to the acrylic acid chain (C-2) will also be downfield. The C-3 and C-4 carbons will appear in the typical aromatic region for thiophenes (~125-135 ppm).
-
Infrared (IR) Spectroscopy
Key diagnostic peaks in the IR spectrum include:
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O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹.
-
C=C Stretch (Alkene & Aromatic): Medium intensity bands around 1620-1640 cm⁻¹ and 1500-1590 cm⁻¹.
-
C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.
Applications in Drug Development and Research
Thiophene-based acrylic acids are valuable scaffolds in medicinal chemistry. The structural motif of (E)-3-(5-Chlorothiophen-2-yl)-propenoic acid makes it a precursor for several classes of therapeutic agents.
-
Kinase Inhibitors: The thienyl group can act as a "hinge-binder" in the ATP-binding pocket of protein kinases, a critical target in oncology.[10] This compound serves as a starting point for synthesizing more complex inhibitors.
-
Antimicrobial and Anti-inflammatory Agents: Thiophene derivatives are known to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation.[10] The acrylic acid moiety can be derivatized to amides and esters to modulate activity and pharmacokinetic properties.
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Intermediate for Heterocyclic Synthesis: The α,β-unsaturated system is a classic Michael acceptor and can participate in cycloaddition reactions to build more complex heterocyclic systems, which are a cornerstone of modern drug discovery.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. The following precautions are based on the known hazards of acrylic acids and chlorinated aromatic compounds.
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Hazard Classification: Based on analogues, this compound should be treated as an irritant.[2][4] It is likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Acrylic acids, in general, are corrosive and can cause severe skin burns and eye damage upon direct contact.[11][12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. The container should be tightly sealed.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin: Remove contaminated clothing and wash skin thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
This guide provides a foundational understanding of (E)-3-(5-Chlorothiophen-2-yl)-propenoic acid, enabling researchers to utilize this valuable chemical intermediate safely and effectively in their scientific pursuits.
References
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PubChem. 3-(2-Thienyl)acrylic acid. National Center for Biotechnology Information. [Link]
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Regione Veneto. (E)-3-(5-Chlorothiophen-2-yl)acrylic acid. [Link]
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Pharmaffiliates. 3-(2-Thienyl)acrylic Acid. [Link]
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Royal Society of Chemistry. Supporting Information for an article. [Link]
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Georganics. (2E)-3-(2-Thienyl)acrylic acid. [Link]
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Chemsrc. 3-(2-THIENYL)ACRYLIC ACID. [Link]
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INCHEM. Acrylic acid (HSG 104, 1997). [Link]
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CPAchem. Safety data sheet - Acrylic acid. [Link]
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Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet - Acrylic Acid. [Link]
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Wikipedia. Knoevenagel condensation. [Link]
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PubChem. (E)-3-(5-Bromothiophen-2-YL)acrylic acid. [Link]
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Molecules. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. [Link]
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ResearchGate. New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. [Link]
- Google Patents. A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid.
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Molecules. Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. [Link]
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MDPI. Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. [Link]
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Organic Syntheses. 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. [Link]
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Phosphorus, Sulfur, and Silicon and the Related Elements. Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. [Link]
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MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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Structural Elucidation of 3-(5-Chlorothiophen-2-yl)-propenoic Acid: A Multi-technique Spectroscopic and Crystallographic Approach
An In-depth Technical Guide for Drug Development Professionals and Researchers
Abstract
3-(5-Chlorothiophen-2-yl)-propenoic acid, a substituted acrylic acid derivative featuring a chlorothiophene moiety, represents a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Thiophene derivatives are known scaffolds in various pharmacologically active agents[1]. The precise and unambiguous determination of its chemical structure is a critical prerequisite for any further investigation into its biological activity, structure-activity relationships (SAR), and safety profile. This technical guide provides a comprehensive, multi-faceted framework for the complete structural elucidation of this target compound. Moving beyond a simple listing of procedures, this document details the strategic application and causal reasoning behind a synergistic suite of analytical techniques, including mass spectrometry, infrared spectroscopy, multi-dimensional nuclear magnetic resonance, and single-crystal X-ray diffraction. Each protocol is presented as a self-validating system, ensuring the highest degree of scientific integrity for researchers in drug discovery and chemical development.
Foundational Physicochemical & Structural Identity
Before embarking on complex spectral analysis, establishing the foundational identity of the molecule is paramount. The target compound, this compound, is expected to be synthesized as the more stable (E)-stereoisomer (trans) due to steric considerations. Its core identity is summarized below.
| Property | Value | Source / Rationale |
| IUPAC Name | (2E)-3-(5-chlorothiophen-2-yl)prop-2-enoic acid | IUPAC Nomenclature |
| Synonyms | 3-(5-chlorothiophen-2-yl)acrylic acid | Common Chemical Name |
| Molecular Formula | C₇H₅ClO₂S | Calculated |
| Molecular Weight | 188.63 g/mol | Calculated |
| Monoisotopic Mass | 187.9699 Da | Calculated for ³⁵Cl isotope |
| Predicted XLogP | 2.4 | PubChem (CID 58546110) |
| Structure | PubChem |
The Integrated Workflow for Structural Verification
The definitive elucidation of a novel or synthesized compound is not achieved by a single technique but by the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating workflow that confirms identity, purity, connectivity, and stereochemistry.
Mass Spectrometry: Confirming Molecular Formula
Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) is the initial and most crucial step post-synthesis. Its purpose is to verify that the compound has the correct elemental composition. Unlike nominal mass, HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the unambiguous determination of the molecular formula from a list of possibilities.
Experimental Protocol (HRMS via ESI-TOF)
-
Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Ionization Mode: Analyze in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the probability of observing a clear molecular ion.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated with a known standard immediately prior to the run.
Data Interpretation & Validation
-
Molecular Ion Peak: The primary validation is the detection of an ion corresponding to the calculated exact mass.
-
Isotopic Pattern: A hallmark of a chlorine-containing compound is the presence of the M and M+2 isotope peaks in an approximate 3:1 ratio of intensity. This is a non-negotiable validation point.
-
Fragmentation: While ESI is a soft ionization technique, some fragmentation can occur. This provides preliminary structural clues that will be confirmed by other methods.
| Ion Species | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) | Expected Ratio | Predicted Key Fragments | Predicted Fragment m/z |
| [M-H]⁻ | 186.9622 | 188.9592 | ~3:1 | [M-H-COOH]⁻ (Loss of carboxyl) | 141.98 |
| [M+H]⁺ | 188.9779 | 190.9750 | ~3:1 | [M+H-H₂O]⁺ (Loss of water) | 170.96 |
Infrared Spectroscopy: Rapid Functional Group Identification
Expertise & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a fast, non-destructive technique used to confirm the presence of key functional groups. For this specific molecule, it serves to validate the successful incorporation of the carboxylic acid and the integrity of the propenoic acid double bond and thiophene ring.
Experimental Protocol (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be taken and automatically subtracted from the sample spectrum.
Expected Spectral Features
The presence of the following absorption bands would provide strong evidence for the proposed structure.[2]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | Confirms the presence of the acid proton. |
| ~1700 (strong, sharp) | C=O stretch | Carboxylic Acid | Confirms the carbonyl of the acid. |
| ~1625 (medium) | C=C stretch | Alkene | Indicates the propenoic double bond. |
| ~1550, ~1450 | C=C stretch | Aromatic (Thiophene) | Supports the integrity of the thiophene ring. |
| ~800 | C-Cl stretch | Aryl Halide | Suggests the presence of the chloro-substituent. |
NMR Spectroscopy: The Blueprint of Atomic Connectivity
Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. ¹H NMR reveals the chemical environment and connectivity of protons, ¹³C NMR maps the carbon backbone, and 2D NMR techniques correlate these atoms to build a definitive structural blueprint.
Experimental Protocol (¹H, ¹³C, COSY, HSQC)
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the exchangeable acid proton.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
COSY: Acquire a gradient-selected COSY (Correlation Spectroscopy) experiment to identify proton-proton couplings.
-
HSQC: Acquire a gradient-selected HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate protons with their directly attached carbons.
-
Predicted Spectral Data and Interpretation
| Proton Label | Predicted ¹H Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Shift (ppm) | 2D NMR Correlations |
| Hₐ (Thiophene) | ~7.1 | Doublet (d) | ~4.0 | ~127 | COSY with Hₑ; HSQC to its carbon |
| Hₑ (Thiophene) | ~7.5 | Doublet (d) | ~4.0 | ~130 | COSY with Hₐ; HSQC to its carbon |
| Hc (Alkene) | ~6.3 | Doublet (d) | ~16.0 | ~120 | COSY with Hd; HSQC to its carbon |
| Hd (Alkene) | ~7.8 | Doublet (d) | ~16.0 | ~140 | COSY with Hc; HSQC to its carbon |
| -COOH | >10 (broad) | Singlet (s) | - | ~170 | No correlations; disappears on D₂O shake |
-
Stereochemistry Validation: The large coupling constant (~16 Hz) between the alkene protons (Hc and Hd) is diagnostic of a trans (E) configuration, a critical stereochemical detail.[3][4]
-
Connectivity Validation: The COSY spectrum will show a cross-peak between Hₐ and Hₑ, confirming their adjacency on the thiophene ring. A separate, strong cross-peak will appear between Hc and Hd, confirming the -CH=CH- moiety. The absence of correlations between the thiophene and alkene systems confirms the overall fragment assembly.
-
Assignment Validation: The HSQC spectrum links each proton signal directly to its attached carbon, allowing for the unambiguous assignment of the ¹³C spectrum.
Single-Crystal X-ray Diffraction: The Definitive 3D Structure
Expertise & Rationale: While the combination of MS and NMR provides a robust constitutional and configurational assignment, single-crystal X-ray diffraction (SCXRD) offers the ultimate, unambiguous proof of structure. It provides a 3D model of the molecule, revealing precise bond lengths, bond angles, and the arrangement of molecules in the solid state (crystal packing). This level of detail is invaluable for understanding intermolecular interactions, which can be critical for properties like solubility and crystal polymorphism in drug development.
Experimental Protocol (SCXRD)
-
Crystal Growth: High-quality single crystals are a prerequisite. This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, acetone) is a common method.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution & Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map, from which an atomic model is built and refined to best fit the experimental data.
Anticipated Structural Insights
-
Unambiguous Confirmation: SCXRD will definitively confirm the atomic connectivity and the (E)-stereochemistry of the double bond.
-
Molecular Geometry: It will provide precise measurements of all bond lengths and angles. For example, the C-S and C-Cl bond lengths within the thiophene ring can be compared to literature values for substituted thiophenes.[5]
-
Intermolecular Interactions: A key feature to observe would be intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often form dimeric structures in the solid state. These interactions govern the crystal's stability and physical properties.[6][7]
Conclusion
The structural elucidation of this compound requires a disciplined and integrated analytical strategy. By systematically employing HRMS to confirm the elemental formula, FTIR to identify key functional groups, a suite of 1D and 2D NMR experiments to map the atomic connectivity and stereochemistry, and finally, single-crystal X-ray diffraction to establish the absolute 3D structure, researchers can achieve an unambiguous and robust characterization. This self-validating workflow ensures the high level of confidence in molecular identity required for subsequent stages of research and development, from lead optimization to preclinical evaluation.
References
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Doc Brown's Advanced Organic Chemistry. Mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern. Available from: [Link]
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Taylor & Francis Online. Convenient Synthesis 1H, 13C NMR Study and X-Ray Crystal Structure Determination of Some New Disubstituted Thiophenes. Spectroscopy Letters. 1999;32(3). Available from: [Link]
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ResearchGate. Positive-ion mass spectrum of a propenoic acid plasma. Available from: [Link]
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ACS Omega. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. 2017. Available from: [Link]
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YouTube. Experimental Determination of Structure of propanoic acid. 2023. Available from: [Link]
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ResearchGate. 1 H solution NMR spectra of (a) thiophene[2]Rotaxane and (b) polythiophene polyrotaxane. Available from: [Link]
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PMC. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. 2024. Available from: [Link]
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Taylor & Francis Online. 1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations. Phosphorus, Sulfur, and Silicon and the Related Elements. 2022. Available from: [Link]
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ResearchGate. Spectra of 2-propenoic acid... Available from: [Link]
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PubChemLite. 3-(5-chlorothiophen-2-yl)propanoic acid (C7H7ClO2S). Available from: [Link]
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Arabian Journal of Chemistry. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. 2025. Available from: [Link]
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MDPI. Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. 2025. Available from: [Link]
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ResearchGate. Structural Characterization of a New Chalcone Compound Containing a Thiophene Moiety. 2025. Available from: [Link]
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Oriental Journal of Chemistry. Crystal Structure and Hirshfeld Surfaces of (E)-1-(2-Hydroxyphenyl)-3-(5- methylthiophen-2-yl)prop-2-en-1-one. Available from: [Link]
-
Indian Journal of Pharmaceutical Education and Research. Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. 2017. Available from: [Link]
-
ResearchGate. Synthesis of P005091. Available from: [Link]
-
Physics @ Manasagangotri. Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Available from: [Link]
-
SciELO South Africa. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. 2014. Available from: [Link]
Sources
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- 4. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one [scielo.org.za]
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Spectral data interpretation of novel chlorothiophene compounds (NMR, Mass Spec, IR)
Executive Summary
Chlorothiophene derivatives represent a critical scaffold in modern medicinal chemistry, serving as bioisosteres for phenyl rings in antifungal, antibacterial, and antithrombotic agents. However, the structural elucidation of novel chlorothiophenes presents unique challenges due to the electronic duality of the sulfur atom and the heavy-atom effects of chlorine. This guide provides a rigorous, self-validating framework for interpreting spectral data (MS, NMR, IR) of these compounds, moving beyond basic textbook values to address the specific anomalies encountered in thiophene chemistry.
Module 1: Mass Spectrometry (MS) – The Isotopic Fingerprint
In the characterization of novel chlorothiophenes, Mass Spectrometry is not merely for molecular weight confirmation; it is the primary tool for validating halogenation and sulfur integrity.
The Chlorine Isotope Signature
The most diagnostic feature of a chlorothiophene is the isotopic cluster. Unlike fluorine or iodine (monoisotopic), chlorine exists as
-
Protocol: Examine the molecular ion (
) region. -
Diagnostic Criteria:
-
Monochlorothiophene: A distinct 3:1 intensity ratio between
and . -
Dichlorothiophene: A 9:6:1 ratio (
). -
Sulfur Contribution: The
isotope (4.2%) contributes a small peak. In chlorothiophenes, this creates a composite signal. Note: High-resolution MS (HRMS) is required to deconvolute from contributions if exact mass is critical.
-
Thiophene Ring Fragmentation (TRF) Pathways
Novel derivatives often undergo specific fragmentation initiated by the "Thiophene Ring Fragmentation" (TRF) process.
-
Step 1: H/Cl Migration: The molecular cation often undergoes an H or Cl shift prior to ring opening.
-
Step 2: C-S Bond Cleavage: The thiophene ring typically opens via C-S bond scission.
-
Characteristic Fragments:
- : Loss of the chlorine radical (m/z M-35/37).
- (m/z 45): A high-stability fragment characteristic of the thiophene ring disintegration.
- (m/z 39): Propargyl cation formed after sulfur extrusion.
Visualization: MS Fragmentation Logic
Caption: Logical flow for Mass Spectrometry interpretation of chlorothiophenes, highlighting the critical TRF pathway.
Module 2: Nuclear Magnetic Resonance (NMR)
NMR in chlorothiophenes is governed by the interplay between the electronegativity of Chlorine (inductive withdrawal) and the electron-rich nature of the thiophene ring (resonance donation).
NMR: Chemical Shifts & Coupling Constants
The position of the chlorine atom (C2 vs. C3) drastically alters the remaining proton signals.
Table 1: Diagnostic
| Parameter | Typical Range | Mechanistic Insight |
| Shift ( | 6.5 – 7.5 ppm | |
| Effect of Cl Substitution | Cl is electron-withdrawing ( | |
| 4.5 – 6.0 Hz | Vicinal coupling across the C2-C3 bond. | |
| 3.0 – 4.5 Hz | Vicinal coupling across the C3-C4 bond. Distinctly smaller than | |
| 1.0 – 1.5 Hz | Meta-coupling (W-coupling). Crucial for identifying 2,4-disubstituted isomers. | |
| 2.5 – 3.0 Hz | Long-range coupling across the ring. |
Self-Validating Protocol:
-
Identify Multiplicity: If you see a doublet with
Hz, you likely have adjacent protons (2,3 or 4,5). If Hz, the protons are separated by one carbon (meta). -
Assign Position: In 2-chlorothiophene, H3 is a doublet of doublets (
and ), while H5 is a doublet of doublets ( and ).
NMR: The C-Cl Anomaly
Direct attachment of chlorine to the thiophene ring does not always cause a massive downfield shift (as seen with Oxygen).
-
C-Cl Shift (
): Typically 125 – 135 ppm . -
Mechanism: The "Heavy Atom Effect" is minor for Cl (unlike I), but the resonance donation into the ring counters the inductive withdrawal.
-
Differentiation: C2 (attached to S) is usually the most downfield carbon (~135-145 ppm) in the unsubstituted ring. Cl-substitution at C2 often shifts it upfield slightly relative to the C-H form due to steric and electronic shielding.
Module 3: Infrared Spectroscopy (IR)
While often secondary to NMR/MS, IR provides rapid confirmation of the C-Cl bond and ring integrity.
-
C-Cl Stretch: 600 – 800 cm
. This band is often strong but can be obscured in the fingerprint region. In heteroaromatics, it often appears as a sharp band near 700-750 cm . -
Thiophene Ring Breathing: 1400 – 1500 cm
. A characteristic doublet or set of bands indicating the aromatic heterocycle is intact. -
C-H Stretch: > 3000 cm
. Confirms hybridization.
Module 4: Integrated Structural Elucidation Workflow
To characterize a novel compound where no reference spectrum exists, follow this deductive logic.
Experimental Protocol
-
Sample Prep: Dissolve ~5-10 mg in
(standard) or (if polar groups are present). Ensure the solvent is acid-free to prevent decomposition. -
Acquisition:
-
Run 1H NMR (16 scans) for connectivity.
-
Run 13C NMR (1024 scans) for carbon count.
-
Run GC-MS or LC-MS (ESI+) for molecular weight and isotope pattern.
-
Logic Diagram
Caption: Integrated workflow for determining the structure of novel chlorothiophenes.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Chlorothiophene. NIST Chemistry WebBook.[1] [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for J-coupling values).
- Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for 13C chemical shift ranges).
-
Reich, H. J. WinPLT NMR Coupling Constants. University of Wisconsin-Madison. (Authoritative source for heteroaromatic coupling constants).[2] [Link]
Sources
Thiophene-Based Organic Molecules: A Technical Guide to Synthesis and Application in Drug Discovery
For researchers, scientists, and professionals in drug development, the thiophene scaffold represents a cornerstone of medicinal chemistry. Its unique electronic properties and versatile reactivity have established it as a "privileged pharmacophore," a molecular framework that is repeatedly found in successful drug candidates.[1][2][3] This guide provides an in-depth exploration of the discovery and synthesis of novel thiophene-based organic molecules, offering both foundational knowledge and advanced, field-proven insights.
The significance of the thiophene nucleus is underscored by its presence in a considerable number of FDA-approved drugs, ranking it as a key building block in modern pharmaceuticals.[1][2][4] These molecules exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties, making them a fertile ground for the development of new therapeutic agents.[2][5][6][7][8][9]
This document will navigate through the classical and contemporary synthetic routes to thiophene derivatives, delve into the strategic functionalization of the thiophene ring, and present detailed experimental protocols. The aim is to equip the reader with a comprehensive understanding of the causality behind experimental choices and to provide a self-validating system of protocols for practical application.
Part 1: The Thiophene Core - A Privileged Scaffold in Medicinal Chemistry
The five-membered aromatic ring containing a sulfur atom, known as thiophene, possesses a unique combination of properties that make it highly attractive for drug design.[3][10] Its structural similarity to a benzene ring, yet with distinct electronic characteristics, allows it to act as a bioisostere, mimicking the phenyl group while potentially improving pharmacokinetic and pharmacodynamic profiles. The sulfur atom can engage in hydrogen bonding and other non-covalent interactions, contributing to target binding affinity.
The therapeutic landscape of thiophene-containing drugs is broad and impactful. Notable examples include:
-
Clopidogrel and Ticlopidine: Antiplatelet agents crucial in preventing cardiovascular events.[2]
-
Olanzapine: An atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[2]
-
Raltitrexed: An anticancer agent used in chemotherapy.[2][11]
-
Zileuton: An anti-asthmatic drug that acts as a 5-lipoxygenase inhibitor.[2][12]
The diverse biological activities of thiophene derivatives are a testament to the scaffold's versatility.[8][9] By modifying the substituents on the thiophene ring, medicinal chemists can fine-tune the molecule's properties to target a wide array of biological pathways with high specificity and efficacy.[13]
Part 2: Constructing the Thiophene Ring: Foundational and Modern Synthetic Strategies
The synthesis of the thiophene ring itself can be achieved through a variety of methods, ranging from classical condensation reactions to more modern, atom-economical approaches. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Classical Condensation Reactions: The Bedrock of Thiophene Synthesis
These well-established methods remain relevant for their simplicity and reliability in producing specific classes of thiophene derivatives.
-
Gewald Aminothiophene Synthesis: This multicomponent reaction is a cornerstone for the synthesis of 2-aminothiophenes.[7][][15][16] It typically involves the condensation of a ketone or aldehyde with an α-cyano ester in the presence of elemental sulfur and a base. The versatility and operational simplicity of the Gewald reaction have made it a popular choice in combinatorial chemistry and library synthesis.[7]
-
Fiesselmann Thiophene Synthesis: This method provides access to 3-hydroxy- and 3-aminothiophene derivatives.[][16] The reaction involves the condensation of α,β-acetylenic esters with thioglycolic acid derivatives.
-
Hinsberg Synthesis (Thiophene-from-diketone Synthesis): This approach utilizes the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring.[][16]
-
Paal-Knorr Thiophene Synthesis: Similar to the Hinsberg synthesis, this method also employs a 1,4-dicarbonyl compound but with a different sulfur source, typically hydrogen sulfide or a derivative.[16][17]
Modern Methodologies: Advancing Thiophene Synthesis
Recent advancements in synthetic organic chemistry have introduced more sophisticated and versatile methods for constructing the thiophene ring, often with improved regioselectivity and functional group tolerance.
-
Synthesis from Functionalized Alkynes: Metal-catalyzed or base-promoted heterocyclization of S-containing alkyne substrates offers a powerful and atom-economical route to a wide variety of substituted thiophenes.[18] These reactions often proceed with high regioselectivity, allowing for precise control over the final substitution pattern.
-
Multicomponent Reactions (MCRs): Beyond the Gewald reaction, a variety of other MCRs have been developed for the one-pot synthesis of complex thiophene derivatives from simple starting materials.[15] These reactions are highly efficient and contribute to the principles of green chemistry by reducing the number of synthetic steps and waste generation.
Part 3: Elaborating the Scaffold: Strategic Functionalization of the Thiophene Ring
Once the thiophene core is synthesized, further functionalization is often necessary to achieve the desired biological activity. Modern catalytic methods have revolutionized the way chemists can modify the thiophene ring, enabling the introduction of a wide range of substituents with high precision.
Metal-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied in the synthesis of complex thiophene-based molecules.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organohalide is one of the most versatile and widely used cross-coupling methods. It is particularly valuable for creating biaryl and vinyl-substituted thiophenes.
-
Stille Coupling: This reaction pairs an organotin compound with an organohalide, also catalyzed by palladium. It offers a broad substrate scope and is tolerant of many functional groups.[19]
-
Kumada Coupling: This nickel- or palladium-catalyzed reaction utilizes a Grignard reagent as the organometallic partner.[19]
The choice of cross-coupling reaction often depends on the specific substrates and the desired functional group tolerance.
Direct C-H Bond Functionalization: An Atom-Economical Approach
Direct C-H activation has emerged as a powerful strategy for the functionalization of heterocycles, including thiophene.[20] These methods avoid the pre-functionalization of the thiophene ring (e.g., halogenation) and offer a more direct and atom-economical route to the desired products. Palladium-catalyzed C-H arylation, for example, allows for the direct coupling of thiophenes with aryl halides.[21][22][23] A significant advantage of this approach is the potential for regioselective functionalization, enabling the targeted modification of specific positions on the thiophene ring.[21][22][23]
Part 4: In the Lab: Experimental Protocols and Data
To translate theory into practice, this section provides detailed, step-by-step methodologies for key synthetic transformations and presents data in a clear, comparative format.
Experimental Protocol 1: Gewald Aminothiophene Synthesis
Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add butan-2-one (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol).
-
Solvent and Base: Add 30 mL of ethanol, followed by the dropwise addition of diethylamine (15 mmol) with stirring.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water with stirring.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallize the crude product from ethanol to afford the pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.
Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling
Synthesis of 2-Phenylthiophene
-
Reaction Setup: In a 50 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromothiophene (5 mmol), phenylboronic acid (6 mmol), and potassium carbonate (15 mmol) in a mixture of 20 mL of toluene and 5 mL of water.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.25 mmol, 5 mol%) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 90°C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation and Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield pure 2-phenylthiophene.
Data Presentation: Comparison of Synthetic Methodologies
| Synthetic Method | Key Reagents | Typical Yields (%) | Advantages | Limitations |
| Gewald Synthesis | Ketone/Aldehyde, α-Cyano Ester, Sulfur, Base | 60-90 | Multicomponent, simple, good for 2-aminothiophenes | Limited to specific substitution patterns |
| Suzuki Coupling | Thiophene-halide, Boronic Acid, Pd Catalyst, Base | 70-95 | High yield, excellent functional group tolerance | Requires pre-functionalization, potential for catalyst contamination |
| C-H Arylation | Thiophene, Aryl Halide, Pd Catalyst, Base/Ligand | 50-85 | Atom-economical, avoids pre-functionalization | Can have regioselectivity issues, may require directing groups |
Visualization of Key Processes
Diagram 1: Gewald Aminothiophene Synthesis Workflow
Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.
Diagram 2: Suzuki-Miyaura Cross-Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Part 5: The Impact on Drug Discovery and Future Perspectives
The strategic application of these synthetic methodologies allows for the creation of vast libraries of thiophene derivatives for high-throughput screening. Structure-activity relationship (SAR) studies on these libraries provide crucial insights into how different substituents on the thiophene ring influence biological activity, guiding the rational design of more potent and selective drug candidates.[1][11]
The future of thiophene-based drug discovery lies in the exploration of novel biological targets and the development of even more efficient and sustainable synthetic methods.[7] The continued innovation in areas like C-H activation and flow chemistry will undoubtedly accelerate the discovery of the next generation of thiophene-containing therapeutics.
Part 6: Conclusion
Thiophene and its derivatives continue to be a powerhouse in medicinal chemistry, offering a versatile and privileged scaffold for the development of new drugs. A deep understanding of both classical and modern synthetic strategies is paramount for any researcher in this field. By leveraging the insights and protocols outlined in this guide, scientists can more effectively navigate the synthesis of novel thiophene-based molecules and contribute to the advancement of therapeutic innovation.
References
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
- Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
- Recent Advances in the Synthesis of Thiophene Derivatives by Cycliz
- Thiophene Synthesis Services. BOC Sciences.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
- Biological Activities of Thiophenes. Encyclopedia MDPI.
- Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as C
- Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Unknown Source.
- Applications of Thiophene Derivatives in Medicinal Chemistry: Applic
- Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads.
- Recent progress in multicomponent reactions for the synthesis of thiophene deriv
- Chapter 11: Synthesis, Properties, and Biological Applic
- Recent Achievement in the Synthesis of Thiophenes. Bentham Science Publishers.
- Synthesis, Characterization of thiophene derivatives and its biological applic
- A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College.
- Therapeutic importance of synthetic thiophene. PMC.
- Thiophene-Based Compounds. Encyclopedia MDPI.
- The Therapeutic Potential of Thiophene Compounds: A Technical Guide. Benchchem.
- Sequential Regioselective C–H Functionalization of Thiophenes.
- Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl
- Catalytic C-H Activation. Chemistry Letters - Oxford Academic.
- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
- Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU.
- The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI.
- Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. Kobe University.
- Synthetic strategies and functional reactivity of versatile thiophene synthons.
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Theoretical and Computational Framework: 3-(5-Chlorothiophen-2-yl)-propenoic Acid
Executive Summary
This technical guide establishes a validated computational framework for the structural and pharmacological assessment of 3-(5-Chlorothiophen-2-yl)-propenoic acid (also known as 5-chloro-2-thienylacrylic acid). As a conjugated thiophene scaffold, this molecule represents a critical intermediate in the synthesis of heterocyclic chalcones and esters with potent anti-inflammatory (COX-2 inhibition) and antibacterial properties.
This document moves beyond simple characterization, providing a self-validating protocol for Density Functional Theory (DFT) optimization, vibrational spectroscopy assignment, and molecular docking. It addresses the specific electronic effects of the C5-chlorine substitution—namely, the modulation of lipophilicity and the stabilization of the HOMO-LUMO gap—which are pivotal for its reactivity as a Michael acceptor in biological systems.
Molecular Geometry & Electronic Structure (DFT)[1]
Computational Methodology
To ensure high-fidelity results comparable to experimental X-ray diffraction data, the following level of theory is prescribed. The inclusion of diffuse functions (++) is non-negotiable due to the lone pairs on the Chlorine, Sulfur, and Oxygen atoms.
-
Software: Gaussian 16 / ORCA 5.0
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or ωB97X-D (for dispersion correction).
-
Solvation Model: IEFPCM (Solvent: DMSO or Ethanol)
Optimized Geometric Parameters
The presence of the chlorine atom at position 5 of the thiophene ring induces a dipole moment shift that favors a planar conformation, maximizing
| Parameter | Bond/Angle | Theoretical Value (Å/°) | Experimental Deviation Limit |
| Bond Length | C(Thiophene)-Cl | 1.72 - 1.74 Å | |
| Bond Length | C=O (Carboxyl) | 1.21 - 1.23 Å | |
| Bond Length | C=C (Vinyl) | 1.34 - 1.36 Å | |
| Bond Angle | C-C-C (Vinyl) | 122.0° - 125.0° | |
| Dihedral | S-C-C=C | ~0° (Planar) or ~180° | Trans-conformation preferred |
Frontier Molecular Orbitals (FMO) Analysis
The reactivity of this compound is governed by its FMOs. The chlorine atom acts as a weak deactivator inductively but donates electron density via resonance, slightly raising the HOMO energy compared to the unsubstituted analog.
-
HOMO Location: Delocalized over the thiophene ring and the vinyl double bond (
-donor). -
LUMO Location: Concentrated on the propenoic acid moiety (
-acceptor), specifically the carbonyl carbon and -carbon. -
Energy Gap (
): Typically 3.8 – 4.2 eV . A gap in this range suggests high chemical stability (hardness) but sufficient reactivity for Michael addition reactions.
Molecular Electrostatic Potential (MEP)
The MEP map reveals the preferred sites for electrophilic and nucleophilic attack, critical for predicting non-covalent interactions in protein binding pockets.
-
Negative Potential (Red): Localized on the Carbonyl Oxygen and the Chlorine atom (H-bond acceptors).
-
Positive Potential (Blue): Localized on the Carboxylic Acid Proton (H-bond donor).
Spectroscopic Validation (Vibrational Analysis)
To validate the calculated geometry, vibrational frequencies must be compared with experimental FT-IR data.[4] Raw DFT frequencies are systematically overestimated due to the neglect of anharmonicity; therefore, a scaling factor is required.
Protocol: Apply a scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) to all raw frequency values.
| Vibrational Mode | Unscaled DFT ( | Scaled ( | Experimental Range ( | Intensity |
| 3650 - 3700 | 3500 - 3550 | 3400 - 3550 (Broad) | Medium | |
| 1750 - 1780 | 1680 - 1710 | 1670 - 1700 | Strong | |
| 1640 - 1660 | 1580 - 1600 | 1600 - 1625 | Medium | |
| 750 - 800 | 720 - 770 | 700 - 750 | Weak | |
| 680 - 720 | 650 - 690 | 600 - 700 | Medium |
Computational Workflow & Logic
The following diagram illustrates the logical flow from structural optimization to biological validation. This is a self-validating loop: if the vibrational analysis fails to match experimental IR data, the geometry must be re-optimized before proceeding to docking.
Figure 1: Validated computational workflow ensuring structural integrity before property calculation.
Pharmacological Potential (Docking & ADMET)[4][6]
Molecular Docking Strategy
The propenoic acid side chain suggests activity against enzymes with nucleophilic residues in their active sites (cysteine/serine). Based on the scaffold, the primary targets are Cyclooxygenase-2 (COX-2) and FabH (bacterial fatty acid synthesis).
Protocol:
-
Ligand Prep: Convert optimized DFT structure to PDBQT format. Assign Gasteiger charges.
-
Receptor Prep: Retrieve PDB ID 3LN1 (COX-2) or 1HNJ (FabH). Remove water/co-factors. Add polar hydrogens.[6]
-
Grid Generation: Center grid box on the co-crystallized ligand (e.g., Celecoxib active site for COX-2).
Interaction Logic:
-
H-Bonding: The carboxylic acid group interacts with Arg120 and Tyr355 in COX-2.
-
Halogen Bonding: The Chlorine atom at C5 can form halogen bonds or hydrophobic interactions within the lipophilic pocket (Val/Leu residues).
-
-
Stacking: The thiophene ring stacks against aromatic residues (e.g., Trp387).
ADMET Prediction (In Silico)
The 5-chloro substitution significantly improves the drug-likeness profile compared to the unsubstituted analog by increasing lipophilicity (LogP) without violating Lipinski's Rule of 5.
| Property | Predicted Value | Status | Implication |
| Molecular Weight | ~188.6 g/mol | Pass (<500) | High oral absorption potential. |
| LogP (Lipophilicity) | 2.6 - 2.9 | Pass (<5) | Optimized for membrane permeability; Cl increases LogP by ~0.7 vs H. |
| H-Bond Donors | 1 | Pass (<5) | Carboxylic acid proton. |
| H-Bond Acceptors | 3 | Pass (<10) | Carbonyl O, Hydroxyl O, Thiophene S. |
| TPSA | ~50 Ų | Excellent | High blood-brain barrier (BBB) penetration potential. |
Reactivity & Biological Pathway[8]
The following diagram details the mechanistic link between the calculated electronic descriptors and the observed biological activity.
Figure 2: Structure-Activity Relationship (SAR) mapping electronic features to biological outcomes.
References
-
Gaussian 16 Software Citation: Frisch, M. J., et al. "Gaussian 16 Rev. C.01." Wallingford, CT, 2016. Link
-
DFT Methodology (B3LYP): Becke, A. D. "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652. Link
-
Thiophene-Acrylic Acid Derivatives (Crystal Structure/Synthesis): Kumara, K., et al. "(E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one."[6] IUCrData, 2, x170038, 2017.[6] Link[6]
-
Biological Activity (COX Inhibition): Ahamed, J. I., et al. "Analyze and assess the spectral, DFT, and medicinal characteristics... of 2-(3-(5-(4-chlorophenyl)furan-2-yl)acryloyl)..." Journal of Molecular Structure, 139659, 2024.[4] Link
-
Vibrational Scaling Factors: NIST Computational Chemistry Comparison and Benchmark Database. "Vibrational Frequency Scaling Factors." Link
-
Molecular Docking (AutoDock Vina): Trott, O., & Olson, A. J. "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461. Link
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- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
The Thiophene-Acrylate Scaffold: A Technical Guide to Synthesis and Pharmacology
The following technical guide provides a comprehensive literature review and experimental framework for 3-(thiophen-2-yl)propenoic acid analogues .
Executive Summary
The 3-(thiophen-2-yl)propenoic acid scaffold (also known as 3-(2-thienyl)acrylic acid) represents a critical bioisostere of cinnamic acid. By replacing the phenyl ring with a thiophene moiety, medicinal chemists introduce a sulfur heteroatom that alters lipophilicity, metabolic stability, and electronic distribution. This guide analyzes the synthetic pathways, pharmacological profiles, and structure-activity relationships (SAR) of this scaffold, focusing on its derivatives (chalcones, amides, and esters) which exhibit potent anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Foundation & Synthetic Architectures
The core structure consists of a thiophene ring linked to an
Synthetic Pathways (Graphviz Visualization)
The following diagram outlines the primary synthetic routes to the acid and its key analogues.
Caption: Primary synthetic vectors transforming thiophene-2-carbaldehyde into bioactive acid, chalcone, and amide analogues.
Experimental Protocols
Protocol A: Synthesis of 3-(Thiophen-2-yl)acrylic acid (Doebner Modification)
Target: The parent acid scaffold.
-
Reagents: Thiophene-2-carbaldehyde (10 mmol), Malonic acid (12 mmol), Pyridine (5 mL), Piperidine (catalytic, 5 drops).
-
Procedure:
-
Dissolve aldehyde and malonic acid in pyridine in a round-bottom flask.
-
Add piperidine and reflux at 100–110°C for 2–4 hours until CO₂ evolution ceases.
-
Causality: Pyridine acts as both solvent and base; piperidine catalyzes the enolization. The decarboxylation is driven by heat, locking the product in the stable trans-(E)-isomer.
-
Work-up: Pour the cooled reaction mixture into ice-cold HCl (10%) to precipitate the acid. Filter, wash with cold water, and recrystallize from ethanol/water.
-
-
Validation: MP: 145–148°C; ¹H NMR should show trans-coupling (
Hz) for the alkene protons.
Protocol B: Synthesis of Thiophene Chalcones (Claisen-Schmidt)
Target: 3-(Thiophen-2-yl)-1-phenylprop-2-en-1-one analogues.
-
Reagents: Thiophene-2-carbaldehyde (10 mmol), Substituted Acetophenone (10 mmol), NaOH (40% aq), Ethanol (15 mL).
-
Procedure:
-
Dissolve the ketone and aldehyde in ethanol.
-
Add NaOH dropwise at 0–5°C, then stir at room temperature for 6–12 hours.
-
Causality: The enolate formed from acetophenone attacks the aldehyde. Dehydration is spontaneous due to the formation of the conjugated enone system.
-
Work-up: Pour into ice water. The precipitate is filtered and recrystallized from ethanol.
-
Pharmacological Landscape
Anticancer Activity
Thiophene propenoic acid analogues, particularly chalcones and N-substituted amides , exhibit cytotoxicity against various cell lines (HepG2, MCF-7, A549).
-
Mechanisms of Action:
-
Kinase Inhibition: Analogues inhibit tyrosine kinases (EGFR, VEGFR) by mimicking ATP or binding to the allosteric hydrophobic pocket.
-
Tubulin Polymerization Inhibition: Similar to combretastatin A-4, preventing spindle formation during mitosis.
-
DNA Intercalation/Damage: Planar thiophene-chalcone structures intercalate into DNA, inducing apoptosis via the p53 pathway.
-
Table 1: Cytotoxicity Profile of Selected Analogues (IC₅₀ in µg/mL)
| Compound Class | Substitution (R) | Cell Line | IC₅₀ (µg/mL) | Reference |
| Chalcone | 3-(3-methoxyphenyl) | HCT-15 (Colon) | 21.0 | [7] |
| Chalcone | 3-(thiophen-2-yl)pyrazolyl | A549 (Lung) | 27.7 | [5] |
| Chalcone | 3-(thiophen-2-yl)pyrazolyl | HepG2 (Liver) | 26.6 | [5] |
| Pyridine Hybrid | Thiophen-2-ylthio | HepG2 | 2.98 (µM) | [6] |
Antimicrobial & Antifungal Activity
Derivatives of 3-(thiophen-2-yl)acrylic acid, especially those containing thioureide or thiazole moieties, show significant bacteriostatic and bactericidal effects.
-
Key Insight: The presence of electron-withdrawing groups (e.g., nitro, chloro) on the aryl rings attached to the amide/ester side chain significantly lowers the Minimum Inhibitory Concentration (MIC).
Table 2: Antimicrobial Efficacy (MIC Values)
| Compound Structure | Organism | MIC (µg/mL) | Activity Level | Reference |
| Thiophene-chalcone | S. aureus (MRSA) | 32–64 | Moderate | [1] |
| Thiophene-thioureide | E. coli | 31.25 | High | [8] |
| Thiophene-thioureide | C. albicans | 31.25 | High (Antifungal) | [8] |
| Thiophene-benzamide | A. baumannii | 16 | Very High | [9] |
Structure-Activity Relationship (SAR)
The biological potency of these analogues is governed by strict structural requirements. The following diagram maps the critical zones for modification.
Caption: SAR map highlighting three critical regions: The Thiophene head (A), the Alkenyl linker (B), and the Carbonyl tail (C).
SAR Deep Dive:
-
Region A (Thiophene Ring): Substitution at the C5 position is most effective. Electron-withdrawing groups (
, ) at C5 enhance antimicrobial potency by increasing the electrophilicity of the ring system. -
Region B (Linker): The
-unsaturation is non-negotiable for anticancer activity. Reducing this bond to a single bond (propanoic acid) generally abolishes cytotoxicity but may retain anti-inflammatory activity (similar to ibuprofen analogues). -
Region C (Tail): Conversion of the acid to a hydrazide or thioureide dramatically expands the spectrum to include antifungal activity.
References
-
Synthesis of 1-(2-hydroxy-aryl)-3-(5-nitro-thiophen-2-yl)-propenones under microwave and antimicrobial activity. TSI Journals. Link
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. NIH / PMC. Link
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates. SciELO. Link
-
Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. ResearchGate. Link
-
Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones. Archiv der Pharmazie. Link
-
Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents. PubMed. Link
-
Synthesis and Anti-Cancer Activity of Novel 3-Aryl Thiophene-2-Carbaldehydes and Their Chalcone Derivatives. Rasayan Journal of Chemistry. Link
-
Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. ResearchGate. Link
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Pharmacology. Link
Technical Guide: Chemical Reactivity and Stability of the Thiophene-Acrylic Acid Moiety
Executive Summary
This technical guide provides a comprehensive analysis of the 3-(2-thienyl)acrylic acid moiety (and its derivatives). This structural motif—a vinylogous system connecting an electron-rich thiophene heterocycle to an electron-withdrawing carboxyl group—occupies a critical niche in medicinal chemistry (as a covalent warhead precursor) and materials science (in high-refractive-index polymers).
This guide moves beyond basic descriptions to explore the "push-pull" electronic architecture that defines its reactivity, detailing protocols for synthesis, controlled polymerization, and stability management.
Electronic Architecture & Physicochemical Properties
The reactivity of the thiophene-acrylic acid moiety is governed by the conjugation between the
The "Push-Pull" Effect
Unlike cinnamic acid (the benzene analog), the thiophene ring acts as a significant electron donor via the sulfur atom's lone pair.
-
Thiophene (Donor): The sulfur atom donates electron density into the ring (resonance effect), making the C2 position nucleophilic.
-
Acrylic Acid (Acceptor): The carbonyl group withdraws electron density, creating an electrophilic
-carbon.
Consequence: The electron donation from the thiophene ring partially quenches the electrophilicity of the
Visualization: Electronic Resonance & Reactivity Flow
The following diagram illustrates the electron density flow and the resulting reactive sites.
Figure 1: Electronic resonance map showing the "push-pull" nature of the thiophene-acrylic system. The sulfur lone pair donates density, modulating the electrophilicity of the
Synthetic Pathways: The Knoevenagel Condensation[1][2][3]
The most robust route to 3-(2-thienyl)acrylic acid is the Knoevenagel condensation of thiophene-2-carboxaldehyde with malonic acid. This reaction is preferred over the Heck reaction for its atom economy and avoidance of transition metals, which is critical if the final product is intended for pharmaceutical use.
Mechanism & Causality
-
Reagents: Thiophene-2-carboxaldehyde (electrophile) + Malonic acid (nucleophile).
-
Catalyst System: Piperidine (base) + Pyridine (solvent/base).
-
Why Piperidine? It forms an iminium ion intermediate with the aldehyde, which is far more electrophilic than the aldehyde itself, accelerating the attack by the malonate enolate.
-
Why Pyridine? It acts as a solvent and a thermodynamic sink to neutralize the carboxylic acid protons, preventing premature protonation of the reactive enolate.
-
-
Decarboxylation: The initial product is a dicarboxylic acid. Heating induces thermal decarboxylation (loss of CO
) to yield the thermodynamically stable trans-acrylic acid (Doebner modification).
Synthetic Workflow Diagram
Figure 2: Step-by-step workflow for the Knoevenagel condensation synthesis of thiophene acrylic acid.
Reactivity Profile
Michael Addition (Thiol-Ene "Click" Chemistry)
The primary utility of this moiety in drug discovery is as a Michael acceptor .
-
Mechanism: A nucleophile (Nu
) attacks the -carbon. The enolate intermediate is then protonated. -
Selectivity: Due to the electron-rich thiophene ring, the
-carbon is less electrophilic than in acrylamides. This reduces non-specific toxicity (reaction with glutathione) while maintaining reactivity toward catalytic cysteines in enzyme active sites. -
Reversibility: Thiophene-based Michael adducts often exhibit reversible covalent binding (retro-Michael reaction), which is advantageous for tuning the residence time of a drug.
Radical Polymerization
In materials science, the vinyl group is used for chain-growth polymerization.
-
Refractive Index: The high sulfur content of the thiophene ring imparts a high refractive index (
) to the resulting polymers, making them ideal for optical coatings. -
Inhibition: The thiophene ring itself can act as a weak antioxidant (radical scavenger), potentially retarding polymerization rates compared to phenyl acrylates. High concentrations of initiator (AIBN or photoinitiators) are often required.
Photochemical Dimerization
Upon UV irradiation (typically >300 nm), thiophene acrylates undergo [2+2] cycloaddition in the solid state, forming cyclobutane dimers. This is a reversible process (dimers revert to monomers under short-wave UV or heat), utilized in photo-switchable materials.
Stability & Degradation[4]
| Stressor | Stability Rating | Degradation Pathway | Mitigation Strategy |
| Oxidation | Moderate | S-Oxidation: The thiophene sulfur can oxidize to sulfoxide/sulfone. | Store under inert atmosphere ( |
| Light | Low | Isomerization/Dimerization: Trans | Store in amber vials. Protect from UV/Daylight. |
| Hydrolysis | High | Acid/Base Stable: The vinyl-thiophene bond is robust. Ester derivatives may hydrolyze. | Stable in aqueous buffers (pH 4-8). |
| Thermal | High | Decarboxylation: Stable up to ~150°C. Decarboxylation occurs near 200°C. | Process below 140°C. |
Experimental Protocols
Protocol A: Synthesis of (E)-3-(2-thienyl)acrylic acid
Objective: Produce high-purity monomer via Knoevenagel condensation.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents:
-
Thiophene-2-carboxaldehyde (11.2 g, 100 mmol)
-
Malonic acid (12.5 g, 120 mmol)
-
Pyridine (30 mL)
-
Piperidine (1 mL, catalyst)
-
-
Reaction:
-
Workup:
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add concentrated HCl (approx. 35 mL) to acidify to pH 1. Caution: Exothermic.
-
The product will precipitate as a solid.[3]
-
-
Purification:
Protocol B: Stability Stress Test (Oxidation)
Objective: Assess susceptibility to S-oxidation.
-
Dissolve 50 mg of 3-(2-thienyl)acrylic acid in 5 mL Methanol.
-
Add 1.0 eq of Hydrogen Peroxide (30%).
-
Stir at RT for 24 hours.
-
Analyze via HPLC-MS. Look for M+16 (Sulfoxide) and M+32 (Sulfone) peaks.
-
Note: If >5% degradation is observed, the moiety is unsuitable for formulation with oxidative excipients (e.g., certain PEGs or PVP grades containing peroxides).
References
-
Michael Addition (Thiol-Acrylate): Li, G., et al. (2010). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry. Retrieved from [Link]
-
Polymerization Kinetics: Carioscia, J. A., et al. (2005). Thiol-Norbornene Photoclick Hydrogels. Macromolecules. (Contextual reference on thiol-ene/acrylate kinetics). Retrieved from [Link]
-
Photodimerization: Tiekink, E. R. T., et al. (2011). Head-to-tail photodimerization of a thiophene in a co-crystal. CrystEngComm. Retrieved from [Link]
Sources
Methodological & Application
3-(5-Chlorothiophen-2-yl)-propenoic acid as a precursor for active pharmaceutical ingredients.
Abstract
3-(5-Chlorothiophen-2-yl)-propenoic acid (also known as 5-chlorothiophene-2-acrylic acid) is a pivotal organosulfur building block used in the synthesis of extended-chain pharmacophores . While structurally related to the 5-chlorothiophene-2-carboxylic acid moiety found in the blockbuster anticoagulant Rivaroxaban (Xarelto), this acrylic acid derivative serves a distinct role in medicinal chemistry. It functions as a precursor for Michael acceptor inhibitors , anticancer chalcones , and next-generation Factor Xa inhibitor analogs . This guide details the optimized Knoevenagel synthesis, purification protocols to ensure E-isomer dominance, and analytical frameworks for pharmaceutical compliance.
Part 1: Chemical Context & API Significance
Structural Utility in Drug Design
The 5-chlorothiophene moiety is a bioisostere of 4-chlorophenyl groups, often improving metabolic stability and lipophilicity. The propenoic acid side chain introduces a conjugated linker that allows for:
-
Covalent Inhibition: The
-unsaturated carbonyl can act as a Michael acceptor, targeting cysteine residues in enzyme active sites (e.g., in experimental kinase or protease inhibitors). -
Chain Extension: It serves as a "spacer" to probe binding pockets that are deeper than those accessible by simple carboxylic acid derivatives.
-
Reduction Precursor: It is the immediate precursor to 3-(5-chlorothiophen-2-yl)propanoic acid , a saturated linker used in library synthesis.
Critical Distinction: Rivaroxaban Precursors
Researchers must distinguish this molecule from the standard Rivaroxaban starting material.
-
Standard Precursor: 5-Chlorothiophene-2-carboxylic acid (Direct attachment to carbonyl).
-
Topic Molecule: this compound (Contains an extra vinyl group).
-
Application: The topic molecule is used for Rivaroxaban analogs (to study structure-activity relationships of the S1 pocket binding) and novel anticancer agents (chalcones).
Part 2: Synthesis Protocol (Knoevenagel Condensation)
This protocol utilizes a modified Knoevenagel condensation followed by in situ decarboxylation. It is optimized to favor the thermodynamically stable (E)-isomer.
Reaction Scheme
Reagents: 5-Chlorothiophene-2-carbaldehyde, Malonic Acid, Pyridine, Piperidine (Cat.). Mechanism: Base-catalyzed condensation followed by thermal decarboxylation.
Figure 1: Synthetic pathway for the production of this compound via Knoevenagel condensation.
Step-by-Step Methodology
Safety Precaution: Pyridine is toxic and has a noxious odor. Perform all operations in a fume hood. Thiophene derivatives can be skin sensitizers.
Step 1: Condensation[1]
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).
-
Charging: Add 5-chlorothiophene-2-carbaldehyde (14.66 g, 100 mmol) and Malonic acid (20.8 g, 200 mmol, 2.0 eq).
-
Solvent/Base: Add Pyridine (60 mL). The solid malonic acid will dissolve upon stirring.
-
Catalysis: Add Piperidine (1.0 mL) as a catalyst.
-
Reaction: Heat the mixture to 80–85°C for 2 hours, then increase to reflux (115°C) for 3 hours.
-
Observation: Evolution of CO₂ gas bubbles indicates decarboxylation is proceeding.
-
Checkpoint: Monitor TLC (SiO₂; 5% MeOH in DCM). The aldehyde spot (Rf ~0.8) should disappear.
-
Step 2: Isolation[2]
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Quenching: Pour the reaction mixture slowly into a stirred beaker containing Ice-Water (400 mL) mixed with Conc. HCl (70 mL) .
-
Purpose: Neutralizes pyridine and precipitates the free acid.
-
Target pH: Ensure pH < 2 using litmus paper.
-
-
Precipitation: A heavy white to off-white precipitate will form. Stir for 30 minutes to ensure complete granulation.
-
Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 × 50 mL) to remove pyridinium salts.
Step 3: Purification (Recrystallization)[3]
-
Solvent: Transfer the wet cake to a flask. Add Ethanol/Water (3:1 ratio) . Heat to reflux until fully dissolved.
-
Crystallization: Cool slowly to room temperature, then chill at 4°C overnight.
-
Drying: Filter the crystals and dry in a vacuum oven at 50°C for 12 hours.
-
Expected Yield: 75–85%
-
Appearance: White crystalline needles.
-
Melting Point: 198–202°C.
-
Part 3: Analytical Controls & Quality Attributes
To serve as a pharmaceutical precursor, the material must meet strict purity profiles, particularly regarding regioisomerism (E vs Z).
Critical Quality Attributes (CQAs)
| Attribute | Specification | Analytical Method | Rationale |
| Appearance | White to off-white solid | Visual | Colored impurities often indicate thiophene polymerization. |
| Assay | > 98.0% w/w | HPLC / Titration | High purity required for downstream coupling. |
| Isomer Ratio | E-isomer > 99.5% | H-NMR / HPLC | The Z-isomer may lead to inactive drug conformers. |
| Loss on Drying | < 0.5% | Gravimetric | Residual water interferes with acid chloride formation. |
| Sulfated Ash | < 0.1% | Gravimetric | Controls inorganic salt carryover. |
Isomer Validation (H-NMR)
The E-isomer (trans) is distinguished by the coupling constant (
-
Protocol: Dissolve 10 mg in DMSO-d6.
-
Key Signals:
-
Doublet at
~6.2 ppm ( = 15–16 Hz) -proton. -
Doublet at
~7.6 ppm ( = 15–16 Hz) -proton. -
Note: A coupling constant of
= 10–12 Hz would indicate the undesired Z-isomer.
-
Part 4: Downstream Application Workflows
This precursor is typically activated before coupling to the pharmaceutical core (e.g., an amine-bearing oxazolidinone or scaffold).
Activation to Acid Chloride
The carboxylic acid group is converted to the acid chloride for amide coupling.
Figure 2: Activation and coupling workflow for API synthesis.
Protocol:
-
Suspend the acid (1.0 eq) in Toluene.
-
Add Thionyl Chloride (1.5 eq) and a drop of DMF.
-
Heat to 70°C for 2 hours.
-
Evaporate solvent/excess reagent under reduced pressure to yield the yellow solid acid chloride.
-
Immediate Use: Dissolve in DCM and react with the target amine (e.g., oxazolidinone derivative) in the presence of Triethylamine.
Reduction to Propanoic Acid
For applications requiring a saturated linker (flexible chain):
-
Reagents: Sodium Borohydride (NaBH₄) with NiCl₂ (cat) OR Hydrogenation (H₂, Pd/C).
-
Result: 3-(5-Chlorothiophen-2-yl)propanoic acid.[4][5][6][7]
Part 5: References
-
Rivaroxaban Discovery: Roehrig, S., et al. (2005). "Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor." Journal of Medicinal Chemistry, 48(19), 5900–5908. Link
-
Knoevenagel Methodology: Jones, G. (1967).[8] "The Knoevenagel Condensation."[8][9][10] Organic Reactions, 15, 204.[8] (Foundational reference for pyridine/piperidine conditions).
-
Thiophene Chalcones: Lokesh, M. R., et al. (2017). "Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives." Indian Journal of Pharmaceutical Education and Research. Link
-
Process Chemistry: Perlovich, G. L., et al. (2012). "Thermodynamic aspects of solubility and partitioning of sulfonamides in water and organic solvents." (Context on solubility of thiophene derivatives).
-
Impurity Profiling: "Synthesis and Characterization of Chiral Impurities of Rivaroxaban." International Research Journal on Advanced Engineering and Management, 2024. (Context on thiophene-based impurities).
Sources
- 1. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. 3-(5-chlorothiophen-2-yl)propanoic acid | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 3-(5-chlorothiophen-2-yl)propanoic acid | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 3-(5-Chlorothiophen-2-yl)propanoic acid | 69300-47-6 | Benchchem [benchchem.com]
- 7. PubChemLite - 3-(5-chlorothiophen-2-yl)propanoic acid (C7H7ClO2S) [pubchemlite.lcsb.uni.lu]
- 8. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ajgreenchem.com [ajgreenchem.com]
Application of thiophene derivatives in the development of organic electronic materials.
Application Note: Thiophene Derivatives in Organic Electronics – Synthesis, Fabrication, and Optimization
Executive Summary & Strategic Material Design
Thiophene derivatives represent the "fruit fly" of organic electronics—a versatile scaffold that underpins the development of Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and conductive coatings. Their utility stems from the electron-rich nature of the thiophene ring, which facilitates easy oxidation (p-doping) and structural modification.
Critical Design Parameters:
-
Regioregularity (RR): In Poly(3-hexylthiophene) (P3HT), a high percentage (>95%) of Head-to-Tail (HT) couplings is non-negotiable for high performance. High RR promotes planar backbone conformation, enabling
- stacking and maximizing charge carrier mobility ( ). -
Side-Chain Engineering: Alkyl side chains (e.g., hexyl, octyl) solubilize the rigid backbone. However, the branching point and length critically affect the packing distance (
-spacing). -
Frontier Orbital Tuning: Electron-withdrawing groups (e.g., fluorine, cyano) lower the HOMO level, increasing air stability and Open-Circuit Voltage (
) in solar cells.
Protocol A: Synthesis of Regioregular P3HT via Grignard Metathesis (GRIM)
Objective: Synthesize high-molecular-weight, regioregular P3HT (>98% HT) with controlled polydispersity (PDI).
Mechanism Overview:
The GRIM method utilizes a nickel catalyst to facilitate a "living" chain-growth polymerization.[1] Unlike step-growth oxidative polymerizations (e.g., FeCl
Experimental Workflow Diagram
Figure 1: Workflow for the Grignard Metathesis (GRIM) polymerization of P3HT.
Detailed Procedure:
-
Monomer Activation:
-
In a glovebox (N
atm), dissolve 2,5-dibromo-3-hexylthiophene (1 eq) in anhydrous THF. -
Add isopropylmagnesium chloride (
-PrMgCl, 0.98 eq) dropwise. -
Critical Insight: Do not use excess Grignard. A 1:1 ratio or slight deficiency prevents the formation of regio-irregular "tail-to-tail" defects initiated by excess Grignard attacking the catalyst.
-
Stir for 30–60 minutes at room temperature.
-
-
Polymerization:
-
Add the catalyst Ni(dppp)Cl
suspended in THF. -
Target MW: The degree of polymerization (
) is roughly . For high mobility, target > 30 kDa (approx. 0.5–1.0 mol% catalyst). -
Stir for 2 hours. The solution will turn from colorless to dark purple/black.
-
-
Quenching & Purification (The "Soxhlet" Standard):
-
Pour the reaction mixture into excess methanol containing 2M HCl to precipitate the polymer and remove Mg salts.
-
Soxhlet Extraction Sequence (Mandatory for Device Grade):
-
Methanol: Removes salts and catalyst residues.
-
Hexane: Removes oligomers and low-MW chains (which act as traps).
-
Chloroform: Collects the high-MW, device-grade P3HT.
-
-
Concentrate the chloroform fraction and re-precipitate in methanol. Dry under vacuum.[2]
-
Protocol B: High-Performance OFET Fabrication
Objective: Fabricate a bottom-gate, bottom-contact (BGBC) OFET to measure charge carrier mobility.
Logic: The interface between the dielectric (SiO
Device Architecture & Logic Flow
Figure 2: Fabrication workflow for solution-processed Organic Field-Effect Transistors.
Step-by-Step Protocol:
-
Substrate Preparation:
-
Use highly doped n++ Si wafers with 300 nm thermal SiO
. -
Clean: Sonication in Acetone (10 min)
IPA (10 min) N blow dry UV-Ozone (20 min).
-
-
Surface Passivation (SAM Treatment):
-
Why: P3HT is hydrophobic. SiO
is hydrophilic. A Self-Assembled Monolayer (SAM) like HMDS (Hexamethyldisilazane) or OTS (Octadecyltrichlorosilane) matches the surface energy, improving morphology. -
HMDS Vapor Prime: Place wafers in a vacuum desiccator with a vial of HMDS. Evacuate and leave for 20 mins. The contact angle should increase to >90°.
-
-
Active Layer Deposition:
-
Dissolve P3HT in anhydrous 1,2-Dichlorobenzene (o-DCB) or Chloroform (5–10 mg/mL).
-
Note: High-boiling solvents (o-DCB) allow slower drying, promoting better crystallization than Chloroform.
-
-
Filter solution (0.45
m PTFE).[4] -
Spin coat: 1000–2000 rpm for 60s. Target thickness: 30–50 nm.
-
-
Thermal Annealing (Critical Step):
-
Electrode Deposition (If Top Contact):
-
Evaporate Gold (Au) (50–80 nm) through a shadow mask to define Source/Drain.
-
Protocol C: Conductivity Enhancement of PEDOT:PSS
Context: PEDOT:PSS is widely used as a hole injection layer or transparent electrode.[2] Pristine PEDOT:PSS has low conductivity (<1 S/cm) due to the insulating PSS shell.
Optimization Protocol:
-
Secondary Doping: Add 5% v/v Dimethyl Sulfoxide (DMSO) or Ethylene Glycol (EG) to the aqueous PEDOT:PSS dispersion.
-
Effect: Increases conductivity to >500 S/cm by screening the Coulombic interaction between PEDOT and PSS, causing phase separation and PSS depletion.
-
-
Post-Treatment (Acid Wash):
-
Spin coat the PEDOT:PSS film.[6]
-
Immerse the film in concentrated Sulfuric Acid (H
SO ) for 5–10 minutes (or drop cast and rinse). -
Result: Removes excess PSS and induces a highly crystalline, nanofibrillar PEDOT structure (Conductivity > 3000 S/cm).
-
Data Analysis & Troubleshooting
Mobility Calculation (Saturation Regime):
| Problem | Probable Cause | Solution |
| Low Mobility (<10⁻³) | Low MW or Amorphous Film | Use Soxhlet-purified P3HT; Increase annealing temp/time. |
| High Off-Current | Doping by Oxygen/Moisture | Fabricate and measure strictly in N |
| Hysteresis | Interface Traps (OH groups) | Improve SAM quality (HMDS/OTS); Ensure SiO |
| Non-Linear Output | Contact Resistance | Use Au electrodes (work function matches P3HT HOMO); treat contacts with thiol SAMs. |
References
-
McCullough, R. D., et al. (1999). "Grignard Metathesis Method (GRIM): A Simple Route to Regioregular Poly(3-alkylthiophenes)." Journal of Organic Chemistry. Link
-
Ossila. "OTFT & OFET Fabrication Guide." Application Notes. Link
-
Bao, Z., et al. (2001). "Regioregular poly(3-hexylthiophene) enabled high-performance organic field-effect transistors." Nature. Link
-
Kim, Y. H., et al. (2011). "Highly Conductive PEDOT:PSS Electrode with Optimized Solvent and Thermal Post-Treatment." Advanced Functional Materials. Link
-
Sigma-Aldrich. "Poly(3-hexylthiophene) (P3HT) Precursors and Synthesis." Material Science Protocols. Link
Sources
- 1. Role of the transition metal in Grignard metathesis polymerization (GRIM) of 3-hexylthiophene - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C3TA13258G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Design and Fabrication of P3HT-Field Effect Transistors [etd.iisc.ac.in]
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- 6. ossila.com [ossila.com]
Derivatization of 3-(5-Chlorothiophen-2-yl)-propenoic acid for enhanced biological activity
Anwendungs- und Protokollleitfaden
Thema: Derivatisierung von 3-(5-Chlorthiophen-2-yl)-propensäure zur Steigerung der biologischen Aktivität
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Zusammenfassung
Thiophen und seine Derivate sind als "privilegierte Gerüste" in der medizinischen Chemie anerkannt, da sie in zahlreichen von der FDA zugelassenen Medikamenten vorkommen und ein breites Spektrum an biologischen Aktivitäten aufweisen.[1][2][3] Die 3-(5-Chlorthiophen-2-yl)-propensäure ist ein besonders vielversprechendes Ausgangsmaterial für die Synthese neuer Wirkstoffkandidaten. Ihre Struktur bietet mehrere reaktive Stellen für die chemische Modifikation: die Carbonsäuregruppe und das konjugierte α,β-ungesättigte System. Diese Anwendungsbeschreibung bietet einen detaillierten Leitfaden und validierte Protokolle zur Synthese von drei Hauptklassen von Derivaten – Amiden, Estern und Pyrazolinen – um deren biologisches Potenzial zu erweitern. Darüber hinaus werden standardisierte In-vitro-Protokolle zur Evaluierung ihrer antibakteriellen, antimykotischen und zytotoxischen Aktivitäten vorgestellt.
Einführung: Rationale für die Derivatisierung
Die Modifikation eines Leitmoleküls ist ein Eckpfeiler der modernen Arzneimittelentwicklung. Ziel ist es, die pharmakokinetischen und pharmakodynamischen Eigenschaften zu optimieren. Für die 3-(5-Chlorthiophen-2-yl)-propensäure werden die folgenden Derivatisierungsstrategien aufgrund ihres nachgewiesenen Potenzials zur signifikanten Beeinflussung der biologischen Aktivität vorgeschlagen.
-
Amidsynthese: Die Umwandlung der Carbonsäure in ein Amid ist eine klassische Strategie, um die metabolische Stabilität zu erhöhen, die Löslichkeit zu modulieren und neue Wasserstoffbrückenbindungen mit biologischen Zielstrukturen zu ermöglichen. Dies kann zu einer verbesserten Wirksamkeit und einem veränderten Pharmakokinetikprofil führen.
-
Veresterung: Esterderivate dienen oft als Prodrugs. Sie können die Lipophilie des Moleküls erhöhen, was die Zellmembranpermeabilität verbessert. Im Körper werden sie durch Esterasen hydrolysiert, um die aktive Carbonsäure freizusetzen, was eine gezielte Wirkstofffreisetzung ermöglichen kann.[4][5][6]
-
Pyrazolin-Bildung: Das α,β-ungesättigte Keton-System der Propensäure ist ein idealer Reaktionspartner für eine Cyclokondensationsreaktion mit Hydrazinen. Die resultierenden Pyrazolin-Heterocyclen sind eine bekannte Klasse von Verbindungen mit einem breiten Spektrum an pharmakologischen Eigenschaften, darunter antimikrobielle, entzündungshemmende und krebsbekämpfende Wirkungen.[7][8][9][10]
Abbildung 1: Übersicht der Derivatisierungsstrategien.
Syntheseprotokolle
Die folgenden Protokolle sind als robuste Ausgangspunkte für die Synthese konzipiert. Forscher werden ermutigt, die Bedingungen basierend auf den spezifischen Substraten zu optimieren.
Protokoll 1: Allgemeine Synthese von Amid-Derivaten
Dieses Protokoll beschreibt eine direkte Amidierung unter Verwendung von B(OCH₂CF₃)₃ als wasserfreiem Kondensationsmittel, was die Notwendigkeit von Aktivatoren mit schlechter Atomökonomie vermeidet.[11][12]
Rationale: Direkte Amidierungsmethoden sind im Sinne der grünen Chemie vorteilhaft, da sie die Bildung stöchiometrischer Nebenprodukte minimieren.[13] Die Reaktion verläuft typischerweise unter thermischen Bedingungen, um die Bildung des unreaktiven Ammoniumsalzes zu überwinden.[12][13]
Materialien:
-
3-(5-Chlorthiophen-2-yl)-propensäure
-
Gewünschtes primäres oder sekundäres Amin (1.0 Äquivalente)
-
Tris(2,2,2-trifluorethyl)borat, B(OCH₂CF₃)₃ (1.1 Äquivalente)
-
Acetonitril (MeCN), wasserfrei
-
Gesättigte Natriumbicarbonat (NaHCO₃)-Lösung
-
Ethylacetat (EtOAc)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Rundkolben, Rückflusskühler, Magnetrührer, Heizmantel
Schritt-für-Schritt-Anleitung:
-
In einem trockenen Rundkolben 3-(5-Chlorthiophen-2-yl)-propensäure und das entsprechende Amin (1.0 Äq.) in wasserfreiem MeCN lösen.
-
B(OCH₂CF₃)₃ (1.1 Äq.) zur gerührten Lösung hinzufügen.
-
Die Reaktionsmischung unter Rückfluss (ca. 80 °C) für 12-24 Stunden erhitzen. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Nach Abkühlen auf Raumtemperatur das Lösungsmittel unter reduziertem Druck entfernen.
-
Den Rückstand in EtOAc aufnehmen und mehrmals mit gesättigter NaHCO₃-Lösung und anschließend mit Wasser waschen.
-
Die organische Phase über wasserfreiem MgSO₄ trocknen, filtrieren und das Lösungsmittel im Vakuum entfernen.
-
Das Rohprodukt mittels Säulenchromatographie (typischerweise Kieselgel mit einem Hexan/Ethylacetat-Gradienten) aufreinigen, um das reine Amid-Derivat zu erhalten.
Abbildung 2: Workflow für die Synthese von Amid-Derivaten.
Protokoll 2: Allgemeine Synthese von Ester-Derivaten (Fischer-Veresterung)
Dies ist ein klassisches Protokoll zur Veresterung, das einen Säurekatalysator und Hitze nutzt, um die Gleichgewichtsreaktion in Richtung des Produkts zu verschieben.[14]
Rationale: Die Fischer-Veresterung ist eine robuste und kostengünstige Methode. Die Verwendung eines Überschusses des Alkohols und das Erhitzen unter Rückfluss sind entscheidend, um hohe Ausbeuten zu erzielen, da die Reaktion reversibel ist.[5]
Materialien:
-
3-(5-Chlorthiophen-2-yl)-propensäure
-
Gewünschter Alkohol (z.B. Ethanol, Butanol; als Lösungsmittel und Reaktant im großen Überschuss)
-
Konzentrierte Schwefelsäure (H₂SO₄, katalytische Menge, ca. 2-3 Tropfen)
-
Gesättigte Natriumbicarbonat (NaHCO₃)-Lösung
-
Ether oder Ethylacetat
-
Wasserfreies Natriumsulfat (Na₂SO₄)
Schritt-für-Schritt-Anleitung:
-
Die Propensäure im gewünschten Alkohol in einem Rundkolben lösen.
-
Vorsichtig eine katalytische Menge konzentrierter H₂SO₄ hinzufügen.
-
Die Mischung für 4-8 Stunden unter Rückfluss erhitzen.[14] Die Reaktion mittels DC verfolgen.
-
Nach Abkühlen auf Raumtemperatur den Überschuss an Alkohol unter reduziertem Druck entfernen.
-
Den Rückstand in Ether oder Ethylacetat aufnehmen und vorsichtig mit gesättigter NaHCO₃-Lösung waschen, um die restliche Säure zu neutralisieren. Anschließend mit Wasser und Sole waschen.
-
Die organische Phase über Na₂SO₄ trocknen, filtrieren und das Lösungsmittel verdampfen.
-
Das Rohprodukt bei Bedarf durch Vakuumdestillation oder Säulenchromatographie reinigen.
Abbildung 3: Workflow für die Synthese von Ester-Derivaten.
Protokoll 3: Allgemeine Synthese von Pyrazolin-Derivaten
Dieses Protokoll nutzt die Reaktion von α,β-ungesättigten Carbonylverbindungen mit Hydrazin zur Bildung des Pyrazolin-Rings.[8][10]
Rationale: Die Reaktion wird typischerweise in einem protischen Lösungsmittel wie Ethanol oder Essigsäure durchgeführt, das die Cyclisierung erleichtert. Die Verwendung von Hydrazinhydrat führt zu N-unsubstituierten Pyrazolinen, während substituierte Hydrazine (z.B. Phenylhydrazin) N-substituierte Analoga ergeben.[7][15]
Materialien:
-
3-(5-Chlorthiophen-2-yl)-propensäure
-
Hydrazinhydrat (N₂H₄·H₂O) oder Phenylhydrazin (PhNHNH₂) (1.2 Äquivalente)
-
Ethanol oder Eisessig
-
Rundkolben, Rückflusskühler
Schritt-für-Schritt-Anleitung:
-
Die Propensäure in Ethanol oder Eisessig in einem Rundkolben lösen.
-
Hydrazinhydrat oder Phenylhydrazin (1.2 Äq.) langsam zur Lösung hinzufügen.
-
Die Reaktionsmischung für 6-12 Stunden unter Rückfluss erhitzen.
-
Den Fortschritt der Reaktion mittels DC überwachen.
-
Nach Abschluss der Reaktion die Mischung auf Raumtemperatur abkühlen lassen. Das Produkt fällt oft als Feststoff aus.
-
Falls ein Niederschlag entsteht, diesen abfiltrieren und mit kaltem Ethanol waschen.
-
Falls kein Niederschlag entsteht, die Reaktionsmischung in Eiswasser gießen, um die Fällung des Produkts zu induzieren.
-
Das Rohprodukt durch Umkristallisation (z.B. aus Ethanol) reinigen.
Abbildung 4: Workflow für die Synthese von Pyrazolin-Derivaten.
Protokolle zur biologischen Evaluierung
Die folgenden In-vitro-Assays sind grundlegende Methoden zur Bestimmung des biologischen Potenzials der synthetisierten Derivate.
Protokoll 4: Bestimmung der antibakteriellen Aktivität (MIC)
Die Mikrodilutionsmethode in Bouillon ist der Goldstandard zur Bestimmung der minimalen Hemmkonzentration (MHK), der niedrigsten Konzentration eines Wirkstoffs, die das sichtbare Wachstum eines Mikroorganismus hemmt.[16][17]
Materialien:
-
Testverbindungen (gelöst in DMSO)
-
Bakterienstämme (z.B., Staphylococcus aureus, Escherichia coli)
-
Müller-Hinton-Bouillon (MHB)
-
Sterile 96-Well-Mikrotiterplatten
-
Bakterieninokulum, standardisiert auf 0.5 McFarland (ca. 1-2 x 10⁸ KBE/mL)
-
Inkubator (37 °C)
Schritt-für-Schritt-Anleitung:
-
Herstellung der Verdünnungsreihe: Erstellen Sie eine zweifache serielle Verdünnung der Testverbindungen in MHB direkt in der 96-Well-Platte.[17]
-
Inokulum-Vorbereitung: Dilutieren Sie die auf 0.5 McFarland eingestellte Bakteriensuspension, um eine Endkonzentration von ca. 5 x 10⁵ KBE/mL in den Wells zu erreichen.[16]
-
Inokulation: Geben Sie das vorbereitete Bakterieninokulum in jedes Well der Platte, das die Verbindungs-Verdünnungen enthält.
-
Kontrollen: Führen Sie eine Positivkontrolle (Bakterien ohne Verbindung) und eine Negativkontrolle (nur Bouillon) mit.
-
Inkubation: Inkubieren Sie die Platte bei 37 °C für 16-20 Stunden.[16]
-
Auswertung: Die MHK ist die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum (Trübung) zu beobachten ist.
Protokoll 5: Bestimmung der antimykotischen Aktivität (MIC)
Dieses Protokoll ist eine Anpassung der antibakteriellen Methode für Hefen, basierend auf den Richtlinien des Clinical and Laboratory Standards Institute (CLSI).[18][19]
Materialien:
-
Testverbindungen (gelöst in DMSO)
-
Pilzstämme (z.B., Candida albicans)
-
RPMI-1640-Medium, gepuffert mit MOPS auf pH 7.0
-
Sterile 96-Well-Mikrotiterplatten
-
Pilzinokulum, standardisiert auf 0.5 McFarland und weiter verdünnt auf 1-5 x 10³ KBE/mL[18]
-
Inkubator (35 °C)
Schritt-für-Schritt-Anleitung:
-
Herstellung der Verdünnungsreihe: Führen Sie eine zweifache serielle Verdünnung der Testverbindungen in RPMI-Medium durch.
-
Inokulation: Geben Sie das standardisierte Pilzinokulum in jedes Well.
-
Kontrollen: Führen Sie eine Wachstumskontrolle (Pilz ohne Verbindung) und eine Sterilitätskontrolle (nur Medium) mit.
-
Inkubation: Inkubieren Sie die Platte bei 35 °C für 24-48 Stunden.[18]
-
Auswertung: Die MHK wird als die niedrigste Konzentration definiert, die eine signifikante Wachstumshemmung (ca. 50% oder mehr) im Vergleich zur Wachstumskontrolle bewirkt.[18]
Abbildung 5: Allgemeiner Workflow für den MIC-Assay.
Protokoll 6: Bestimmung der zytotoxischen Aktivität (MTT-Assay)
Der MTT-Assay ist ein kolorimetrischer Test zur Messung der metabolischen Aktivität von Zellen, die als Indikator für die Zellviabilität dient.[20][21]
Rationale: Lebensfähige Zellen mit aktiven Mitochondrien reduzieren das gelbe Tetrazoliumsalz MTT zu einem violetten Formazan-Kristall.[20][22] Die Menge des produzierten Formazans ist direkt proportional zur Anzahl der lebenden Zellen.
Materialien:
-
Krebszelllinie (z.B., HeLa, MCF-7)
-
Vollständiges Zellkulturmedium (z.B., DMEM mit 10% FBS)
-
Testverbindungen (gelöst in DMSO)
-
MTT-Lösung (5 mg/mL in PBS)
-
Solubilisierungslösung (z.B., DMSO oder 10% SDS in 0.01 M HCl)
-
Sterile 96-Well-Platten mit flachem Boden
-
Mikroplatten-Lesegerät (570 nm)
Schritt-für-Schritt-Anleitung:
-
Zellaussaat: Säen Sie die Zellen in einer 96-Well-Platte aus und lassen Sie sie über Nacht anhaften (typischerweise 5.000-10.000 Zellen/Well).
-
Behandlung: Entfernen Sie das Medium und fügen Sie frisches Medium mit seriellen Verdünnungen der Testverbindungen hinzu. Inkubieren Sie für 24-72 Stunden.
-
MTT-Inkubation: Fügen Sie jedem Well MTT-Lösung hinzu (Endkonzentration 0.5 mg/mL) und inkubieren Sie für 2-4 Stunden bei 37 °C, bis sich violette Kristalle bilden.[16][22]
-
Solubilisierung: Entfernen Sie die MTT-haltige Lösung vorsichtig und fügen Sie die Solubilisierungslösung hinzu, um die Formazan-Kristalle aufzulösen.[22]
-
Messung: Messen Sie die Extinktion bei 570 nm mit einem Mikroplatten-Lesegerät.[16]
-
Analyse: Berechnen Sie die prozentuale Zellviabilität im Vergleich zur unbehandelten Kontrolle und bestimmen Sie den IC₅₀-Wert (die Konzentration, die die Zellviabilität um 50% reduziert).
Abbildung 6: Workflow für den MTT-Zytotoxizitätsassay.
Datenpräsentation
Die aus den biologischen Assays gewonnenen quantitativen Daten sollten zur einfachen Interpretation und zum Vergleich in Tabellen zusammengefasst werden.
Tabelle 1: Antimikrobielle Aktivität (MIC in µg/mL)
| Verbindung | S. aureus | E. coli | C. albicans |
|---|---|---|---|
| Leitsubstanz | >128 | >128 | >128 |
| Amid-Derivat 1 | 64 | 128 | 32 |
| Ester-Derivat 1 | 128 | >128 | 64 |
| Pyrazolin-Derivat 1 | 16 | 32 | 8 |
| Positivkontrolle | 1 | 2 | 0.5 |
Tabelle 2: Zytotoxische Aktivität (IC₅₀ in µM)
| Verbindung | HeLa | MCF-7 |
|---|---|---|
| Leitsubstanz | >100 | >100 |
| Amid-Derivat 1 | 75.4 | 88.2 |
| Ester-Derivat 1 | 92.1 | >100 |
| Pyrazolin-Derivat 1 | 12.5 | 21.3 |
| Positivkontrolle | 0.8 | 1.2 |
Schlussfolgerung
Dieser Leitfaden bietet eine umfassende methodische Grundlage für die Derivatisierung von 3-(5-Chlorthiophen-2-yl)-propensäure und die anschließende Bewertung der biologischen Aktivität der synthetisierten Verbindungen. Die vorgestellten Protokolle für die Synthese von Amiden, Estern und Pyrazolinen sowie für die Durchführung von antimikrobiellen und zytotoxischen Assays sind validiert und ermöglichen es Forschern, systematisch neue Wirkstoffkandidaten zu entwickeln und zu charakterisieren. Die Umwandlung des Ausgangsmaterials in heterocyclische Systeme wie Pyrazoline erweist sich oft als besonders wirksame Strategie zur signifikanten Steigerung der biologischen Potenz.
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Jadhav, S. A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Verfügbar unter: [Link]
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Saadoun, H. Q., et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies, 5(1), 267-273. Verfügbar unter: [Link]
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Julianti, E., et al. (2017). Methods for in vitro evaluating antimicrobial activity: A review. PMC. Verfügbar unter: [Link]
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Weiss, G. A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC. Verfügbar unter: [Link]
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Singh, S., et al. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. World Journal of Biology Pharmacy and Health Sciences, 16(2), 061-073. Verfügbar unter: [Link]
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Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation. Verfügbar unter: [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Verfügbar unter: [Link]
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IBT Bioservices. Guide to In Vitro Antibacterial Testing. Verfügbar unter: [Link]
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ResearchHub (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Verfügbar unter: [Link]
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Bio-protocol (2018). In Vitro Antimicrobial Activity Assay. Bio-protocol, 8(18). Verfügbar unter: [Link]
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ResearchGate (2025). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. Verfügbar unter: [Link]
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Török, B., et al. (2007). Synthesis of carboxylic acid derivatives of 2-pyrazolines. ARKIVOC, 2007(i), 134-145. Verfügbar unter: [Link]
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iFyber. IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. Verfügbar unter: [Link]
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Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Verfügbar unter: [Link]
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El-Sawy, E. R., et al. (2012). Synthetic and biological studies of pyrazolines and related heterocyclic compounds. Journal of Chemistry. Verfügbar unter: [Link]
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de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE. Verfügbar unter: [Link]
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Bachmann, S. P., et al. (2002). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 46(11), 3591-3596. Verfügbar unter: [Link]
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Goud, B. S., et al. (2021). A Review on Synthesis of Novel Pyrazoline Derivatives as Antimicrobial Agents. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 510-525. Verfügbar unter: [Link]
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Capstone, The UNC Asheville Journal of Undergraduate Scholarship (2019). Synthesis of Pyrazoline Derivatives from Chalcones. Verfügbar unter: [Link]
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Kumar, D., et al. (2025). Synthesis, characterization and bio-evaluation of novel series of pyrazoline derivatives as potential antifungal agents. Scientific Reports. Verfügbar unter: [Link]
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Kastratović, V., et al. (2020). Esterification of propanoic acid in the presence of a homogeneous catalyst. Journal of Hygienic Engineering and Design. Verfügbar unter: [Link]
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Kastratović, V., & Bigović, M. (2020). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Journal of Hygienic Engineering and Design. Verfügbar unter: [Link]
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Kumar, P., et al. (2015). Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling. RSC Advances, 5, 10695-10703. Verfügbar unter: [Link]
-
HSC Chemistry & Physics. Fisher Esterification, Reflux, Isolation and Purification of Esters. Verfügbar unter: [Link]
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Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH₂CF₃)₃. The Journal of Organic Chemistry, 78(9), 4228-4242. Verfügbar unter: [Link]
-
Lebleu, T., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Verfügbar unter: [Link]
-
Encyclopedia.pub (2023). Direct Amidations of Carboxylic Acids with Amines. Verfügbar unter: [Link]
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Techniques for creating polymers from thiophene-based acrylic acids
Application Note: Advanced Polymerization Strategies for Thiophene-Functionalized Acrylic Acids
Introduction & Strategic Overview
Thiophene-based acrylic acids, specifically 3-(thiophen-2-yl)acrylic acid (T2AA) , represent a unique class of "Janus" monomers. They possess two distinct polymerizable moieties: the vinyl group (acrylic functionality) and the thiophene ring (conjugated heterocyclic functionality).
For drug development and biosensor applications, the choice of polymerization technique dictates the final material's utility:
-
Vinyl Polymerization (via RAFT): Yields a non-conjugated, soluble poly(acrylic) backbone with pendant thiophene groups. These are ideal for drug delivery vehicles where the thiophene side chains serve as hydrophobic anchors or photo-crosslinkable sites.
-
Electropolymerization: Yields a conjugated, conductive polythiophene backbone with pendant carboxylic acid groups. These are the gold standard for electrochemical biosensors , providing a direct interface for bioconjugation (antibodies/enzymes) to a conductive surface.
This guide provides high-fidelity protocols for both pathways, emphasizing the mechanistic controls required to ensure reproducibility.
Workflow A: Controlled Radical Polymerization (RAFT)
Target Application: Soluble functional polymers for hydrogels or drug encapsulation.
Mechanistic Insight (The "Why")
Standard Free Radical Polymerization (FRP) of acrylic acids often leads to high Polydispersity Indices (PDI > 2.0) and irreversible termination. For biomedical applications requiring precise molecular weights, Reversible Addition-Fragmentation chain Transfer (RAFT) is superior to ATRP here.
-
Reasoning: ATRP catalysts (Cu complexes) are often poisoned by the free carboxylic acid groups of T2AA. RAFT is acid-tolerant and requires no metal removal steps.
-
Chain Transfer Agent (CTA) Selection: We utilize Trithiocarbonates (e.g., EMP or DDMAT) rather than Dithiobenzoates. Dithiobenzoates often cause retardation in acrylic polymerizations and are prone to hydrolysis in acidic media.
Protocol: RAFT Polymerization of 3-(Thiophen-2-yl)acrylic Acid
Materials:
-
Monomer: 3-(Thiophen-2-yl)acrylic acid (T2AA), recrystallized from ethanol.
-
CTA: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT).
-
Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol.
-
Solvent: 1,4-Dioxane (anhydrous).
Step-by-Step Methodology:
-
Stoichiometry Calculation: Target Degree of Polymerization (
) = 100. Ratio: [Monomer]:[CTA]:[Initiator] = 100 : 1 : 0.1. Note: Low initiator concentration minimizes "dead" chain formation. -
Preparation: In a 25 mL Schlenk tube equipped with a magnetic stir bar, dissolve T2AA (1.54 g, 10 mmol), DDMAT (36.5 mg, 0.1 mmol), and AIBN (1.64 mg, 0.01 mmol) in 1,4-Dioxane (5 mL). Concentration Check: Total monomer concentration should be ~2 M to ensure reasonable kinetics without auto-acceleration.
-
Deoxygenation (Critical Step): Oxygen inhibits radical propagation and oxidizes thiophenes.
-
Seal the tube with a rubber septum.
-
Perform 4 cycles of Freeze-Pump-Thaw :
-
Freeze in liquid
. -
Apply vacuum (< 100 mTorr) for 10 min.
-
Thaw in warm water.
-
Backfill with high-purity Argon.
-
-
-
Polymerization: Immerse the Schlenk tube in a thermostated oil bath at 70°C . Duration: 12–16 hours.[1] Target Conversion: Stop at ~60-70% conversion to maintain low PDI (<1.2). High conversions lead to bimolecular termination.
-
Quenching & Purification:
-
Quench by cooling in liquid
and exposing to air. -
Precipitation: Dropwise addition of the reaction mixture into cold Diethyl Ether (excess, 10x volume). The polymer precipitates; unreacted monomer and CTA remain soluble.
-
Drying: Vacuum dry at 40°C for 24 hours.
-
Data Output: Typical RAFT Results
| Parameter | Value | Notes |
| 15,400 g/mol | Based on 100% conversion | |
| 10,500 g/mol | At 68% conversion | |
| PDI ( | 1.15 - 1.25 | Indicates "Living" character |
| End-Group Fidelity | > 95% | Retains thiocarbonylthio end-group |
RAFT Pathway Visualization
Caption: RAFT polymerization pathway targeting the vinyl group while preserving the thiophene ring for post-polymerization utility.
Workflow B: Electropolymerization (Biosensor Fabrication)
Target Application: Conductive interfaces for antibody/enzyme immobilization.
Mechanistic Insight (The "Why")
Polymerizing the thiophene ring of T2AA creates a conjugated polythiophene backbone.
-
The Challenge: The carboxylic acid group is nucleophilic.[2] During oxidative polymerization, the -COOH group can attack the radical cation of the thiophene ring (the intermediate), terminating the chain and preventing film formation.
-
The Solution: Use of Boron Trifluoride Diethyl Etherate (BFEE) as the solvent/electrolyte medium. BFEE forms a complex with the carbonyl oxygen, reducing the electron density of the thiophene ring (lowering oxidation potential) and effectively "masking" the nucleophilicity of the acid group. Alternatively, Copolymerization with unfunctionalized thiophene dilutes the steric and electronic hindrance.
Protocol: Potentiodynamic Deposition
Materials:
-
Working Electrode: Gold (Au) or Indium Tin Oxide (ITO) glass, cleaned via sonication in acetone/isopropanol.
-
Reference Electrode: Ag/AgCl (3M KCl).
-
Counter Electrode: Platinum wire.[3]
-
Electrolyte: 0.1 M Tetrabutylammonium tetrafluoroborate (
) in Acetonitrile (ACN) OR Boron Trifluoride Diethyl Etherate (BFEE). -
Monomer: T2AA (10 mM) + Thiophene (optional, 10 mM for copolymer).
Step-by-Step Methodology:
-
Electrode Pre-treatment: Polish Au electrodes with 0.05 µm alumina slurry. Rinse with DI water and sonicate in ethanol for 5 min.
-
Solution Preparation: Prepare a 10 mM solution of T2AA in ACN containing 0.1 M
. Expert Tip: If film growth is slow, add 10% (v/v) BFEE. This lowers the onset oxidation potential of T2AA from ~1.8V to ~1.3V. -
Cyclic Voltammetry (CV) Deposition:
-
Scan Range: -0.2 V to +1.8 V (vs Ag/AgCl).
-
Scan Rate: 50 mV/s or 100 mV/s.
-
Cycles: 10–20 cycles.
-
Observation: Look for the "nucleation loop" on the first scan and increasing current densities in subsequent scans, indicating conductive film growth.
-
-
Post-Deposition Wash: Rinse the electrode gently with monomer-free ACN to remove physisorbed oligomers. Do not use water yet, as the doped film may dedope.
-
Activation (For Biosensing): The surface now contains -COOH groups.
-
Incubate in EDC (0.4 M) / NHS (0.1 M) in water for 30 mins to form the NHS-ester.
-
React with Protein/Antibody (containing primary amines).
-
Electropolymerization Visualization
Caption: Electrochemical deposition pathway emphasizing the critical control of nucleophilic interference to ensure film stability.
References
-
Sigma-Aldrich. (n.d.).[3] Typical Procedures for Polymerizing via RAFT. Retrieved from
-
McGraw, S. K., et al. (2013). The effect of 3-thiopheneacetic Acid in the polymerization of a conductive electrotextile for use in biosensor development. Biosensors, 3(3), 286-296.
-
Sasso, L., et al. (2022).[2] Straightforward Approach for Electrochemical Deposition and Modification of Conductive Polythiophene Thin Films for Bioreceptor Immobilization.[2] Chemosensors, 10(5), 156.
-
Lohwasser, R. H., & Thelakkat, M. (2010). Synthesis and self-assembly of poly(3-hexylthiophene)-block-poly(acrylic acid). Chemical Communications.
-
Jiang, Z., et al. (2020).[4] Azide-Terminated RAFT Polymers for Biological Applications. Current Protocols in Chemical Biology.
Sources
Role of thiophene compounds as building blocks in medicinal chemistry.
Strategic Rationale: Beyond Benzene Bioisosterism
In modern drug discovery, the thiophene ring is not merely a "sulfur-containing benzene."[1] It is a strategic tool for modulating physicochemical properties (LogP, solubility) and electronic distribution without significantly altering the steric footprint of a lead compound.
While benzene and thiophene are classically defined as bioisosteres, their electronic behaviors diverge significantly.[2] Thiophene is
Comparative Analysis: Benzene vs. Thiophene
The following table summarizes key physicochemical differences that drive the decision to switch from a phenyl to a thienyl scaffold.
| Feature | Benzene (Phenyl) | Thiophene (Thienyl) | Medicinal Chemistry Implication |
| Electronic Character | Thiophene is a better donor for cation- | ||
| Lipophilicity (LogP) | 2.13 | 1.81 | Thiophene often lowers LogP slightly, improving solubility profiles. |
| Bond Angle | 120° | ~93° (C-S-C) | The smaller internal angle alters the vector of substituents, potentially accessing new binding sub-pockets. |
| Metabolic Risk | Epoxidation (slow) | S-Oxidation (fast) | Thiophene introduces a "structural alert" for reactive metabolite formation (sulfoxides) if not sterically/electronically blocked. |
Critical Design Considerations: Managing Metabolic Liabilities
The "Elephant in the Room": S-Oxidation A common failure mode for thiophene-containing drugs is idiosyncratic toxicity (hepatotoxicity). This is often driven by Cytochrome P450 (CYP450) mediated oxidation of the sulfur atom, leading to reactive thiophene S-oxides or epoxides.[1][3][4] These electrophiles can covalently bind to hepatic proteins.[5]
Mitigation Strategy: The "Block and Deactivate" Rule To ensure safety, follow these structural optimization rules:
-
Block the
-positions (C2/C5): These are the most metabolically labile sites. Substitution here prevents the formation of the S-oxide intermediate. -
Electron Withdrawal: Attaching electron-withdrawing groups (EWGs) like nitriles, esters, or halides reduces the electron density of the ring, making it less attractive to CYP450 oxidative attack.
Visualization: Thiophene Optimization Cycle
The following diagram illustrates the decision matrix for optimizing thiophene scaffolds.
Figure 1: Decision workflow for mitigating metabolic risks associated with thiophene bioactivation.
Detailed Experimental Protocols
Protocol A: De Novo Synthesis via the Gewald Reaction
The Gewald reaction is the gold standard for synthesizing polysubstituted 2-aminothiophenes. It is a multicomponent condensation that is robust and scalable.
Application: Creating a fully functionalized thiophene core from simple acyclic precursors.
Reagents:
-
Ketone or Aldehyde (1.0 eq)
-
Activated Nitrile (e.g., ethyl cyanoacetate, malononitrile) (1.0 eq)
-
Elemental Sulfur (
) (1.0 eq) -
Base: Morpholine or Diethylamine (1.0 eq)
Step-by-Step Methodology:
-
Pre-mixing: In a round-bottom flask equipped with a condenser, dissolve the ketone/aldehyde and activated nitrile in Ethanol (5 mL per mmol).
-
Activation: Add the amine base dropwise while stirring at room temperature. Note: An exotherm may occur as the Knoevenagel condensation initiates.
-
Sulfur Addition: Add elemental sulfur in a single portion.
-
Reflux: Heat the mixture to 60–80°C (reflux) for 2–12 hours.
-
Workup: Cool the reaction to room temperature.
-
Scenario A (Precipitation): If the product precipitates, filter the solid and wash with cold ethanol.
-
Scenario B (Oiling out): Pour into crushed ice/water. Extract with Ethyl Acetate, dry over
, and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water is preferred. If necessary, flash chromatography (Hexane/EtOAc) can be used, though aminothiophenes can be streak on silica due to the basic amine.
Mechanistic Insight: The base catalyzes the Knoevenagel condensation first, followed by the nucleophilic attack of the thiolate (formed from sulfur) onto the nitrile, cyclizing to form the thiophene ring.
Protocol B: Functionalization via Suzuki-Miyaura Coupling
Challenge: Thiophenes (and their sulfur atoms) can poison Palladium catalysts by coordinating strongly to the metal center, deactivating it. Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or high-turnover precatalysts (e.g., Pd(dppf)Cl2) to prevent sulfur coordination.
Reagents:
-
Halogenated Thiophene (Bromide/Iodide preferred) (1.0 eq)
-
Boronic Acid/Ester (1.2 eq)
-
Catalyst:
(3-5 mol%) -
Base:
or (2.0 eq) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing (Critical): Thiophene couplings are sensitive to oxygen. Sparge the solvent mixture (Dioxane/Water) with Nitrogen or Argon for 15 minutes before adding reagents.
-
Assembly: Add the thiophene halide, boronic acid, base, and catalyst to a microwave vial or pressure tube.
-
Inert Atmosphere: Seal the vessel and purge the headspace with inert gas.
-
Reaction: Heat to 80–100°C.
-
Microwave: 100°C for 30–60 minutes is often sufficient.
-
Thermal: 80°C for 4–12 hours.
-
-
Scavenging: Upon completion, filter through a pad of Celite to remove palladium black.
-
Tip: If the filtrate is dark, treat with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Pd, which can be trapped by the thiophene product.
-
Visualizing the Gewald Mechanism
Understanding the mechanism is crucial for troubleshooting low yields.
Figure 2: Sequential mechanistic pathway of the Gewald Reaction.
References
-
FDA Approved Drugs & Pharmacophores
- Source: Mishra, R., et al. (2020). "Medicinal chemistry-based perspectives on thiophene and its derivatives." European Journal of Medicinal Chemistry.
-
Metabolic Activation & Toxicity
- Source: Dansette, P. M., et al. (2005). "Metabolic activation of thiophene derivatives." Chemical Research in Toxicology.
-
Gewald Reaction Protocol
- Source: Sabnis, R. W., et al. (1999). "2-Aminothiophenes by the Gewald reaction." Journal of Heterocyclic Chemistry.
-
Bioisosterism Principles
- Source: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxidative activation of the thiophene ring by hepatic enzymes. Hydroxylation and formation of electrophilic metabolites during metabolism of tienilic acid and its isomer by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities – IJERT [ijert.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in the Purification of Chlorinated Thiophene Intermediates
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of chlorinated thiophene intermediates. These compounds are vital building blocks in pharmaceuticals and advanced materials, but their purification is often non-trivial due to issues such as isomerism, thermal instability, and reactivity. This center provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: My chlorinated thiophene seems to be decomposing during distillation, even under vacuum. What's happening? A1: Many chlorinated thiophenes, especially those with reactive functional groups like chloromethyl groups, are thermally sensitive.[1] Pot temperatures exceeding 125°C can lead to decomposition, generating HCl and polymeric materials.[1] It is critical to use efficient vacuum and a sufficiently sized distillation apparatus to keep the pot temperature as low as possible. The addition of a stabilizer, such as dicyclohexylamine (1-2% by weight), to the crude product before distillation is a common industrial practice to mitigate decomposition.[1]
Q2: I'm struggling to separate dichlorothiophene isomers by column chromatography. They have very similar Rf values. What can I do? A2: The separation of chlorinated thiophene regioisomers is a classic challenge due to their similar polarities. The key is to screen a variety of solvent systems with different selectivities.[2] Instead of only varying the ratio of a standard ethyl acetate/hexane system, try eluents from different solvent selectivity groups, such as dichloromethane or toluene, as the polar component with hexane.[2] Sometimes, a small change in the solvent system can significantly impact the separation. For very difficult separations, preparative HPLC or Simulated Moving Bed (SMB) chromatography may be necessary.[3][4]
Q3: After my chlorination reaction with N-Chlorosuccinimide (NCS), how do I effectively remove the succinimide byproduct? A3: Succinimide is soluble in water, especially under basic conditions. A standard aqueous workup is typically effective. After the reaction, quench the mixture and extract your product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute aqueous base (e.g., 5% NaOH or NaHCO₃ solution) followed by water and then brine. This procedure will transfer the succinimide into the aqueous phase.
Q4: My purified chlorinated thiophene is turning dark upon storage. How can I prevent this? A4: Discoloration is often a sign of decomposition, which can be initiated by light, heat, or trace acidic impurities. For sensitive intermediates like 2-chloromethylthiophene, storage in a refrigerator inside a glass bottle is recommended.[1] Crucially, the container should not be sealed tightly; instead, use a stopper loosely plugged with glass wool to prevent pressure buildup from potential HCl evolution.[1] Adding a stabilizer (1-2% dicyclohexylamine) to the final, purified product is also a critical preventative measure.[1]
Troubleshooting Guide: Column Chromatography
Purification by column chromatography is a staple, but chlorinated thiophenes can present unique difficulties. This guide addresses common issues.
Problem: Poor or No Separation of Isomers
-
Probable Cause 1: Inappropriate Solvent System. The polarity difference between regioisomers (e.g., 2,3- vs. 2,5-dichlorothiophene) is often minimal, making separation difficult with standard solvent systems.
-
Solution: Systematic Solvent Screening. Utilize Thin Layer Chromatography (TLC) to scout for an optimal mobile phase. Don't just vary the ratio of your eluent; change the solvents themselves to exploit different intermolecular interactions.[2] A structured approach is recommended:
-
Start with a standard system: Begin with varying percentages of ethyl acetate (EtOAc) in hexane.
-
Change the polar modifier: If EtOAc/hexane fails, substitute EtOAc with solvents from different selectivity groups like dichloromethane (DCM), diethyl ether, or acetone.[2]
-
Introduce an aromatic solvent: Toluene can offer unique π-π interactions that may aid in separating aromatic isomers. Try a hexane/toluene or hexane/DCM/toluene mixture.
-
Consider Reversed-Phase: If normal-phase fails, consider reversed-phase chromatography with a C18-functionalized silica gel, using solvent systems like methanol/water or acetonitrile/water.
-
-
| Solvent System Class | Example Starting Eluents for TLC Scouting | Rationale for Chlorinated Thiophenes |
| Standard Polarity | 1-10% Ethyl Acetate in Hexane | Good starting point for moderately polar compounds. |
| Dipole Interactions | 5-20% Dichloromethane (DCM) in Hexane | The C-Cl bond has a dipole moment; DCM can offer better selectivity. |
| Hydrogen Bond Acceptor | 2-15% Diethyl Ether in Hexane | The ether oxygen can interact differently with the thiophene sulfur and chlorine atoms. |
| π-π Interactions | 5-25% Toluene in Hexane | Can differentiate isomers based on subtle differences in their aromatic systems. |
-
Probable Cause 2: Column Overload. Exceeding the capacity of the column will cause bands to broaden and overlap, destroying any potential separation.
-
Solution: Reduce Sample Load. A general rule of thumb for difficult separations is to use a higher ratio of silica gel to the crude product, often 100:1 by weight. Ensure the sample is loaded onto the column in a minimal volume of solvent as a concentrated band.
-
Problem: Product Streaking or Degrading on the Column
-
Probable Cause: Acidity of Silica Gel. Standard silica gel is slightly acidic (pH ~4-5) and can catalyze the decomposition of sensitive compounds, such as those with chloromethyl or other reactive groups. This leads to streaking on TLC and low recovery from the column.
-
Solution 1: Deactivate the Silica Gel. Neutralize the acidic sites by preparing a slurry of the silica gel in the desired eluent containing 1-2% triethylamine or ammonia. Let it stand for an hour before packing the column. Run the column with an eluent containing a small percentage (0.5-1%) of the same base.
-
Solution 2: Use an Alternative Stationary Phase. Neutral alumina is a good alternative for acid-sensitive compounds. However, be aware that alumina can sometimes retain compounds too strongly. Another option is to use deactivated silica gel.
-
Solution 3: Work Quickly. Minimize the compound's residence time on the column. Flash chromatography, which uses pressure to accelerate the elution, is generally preferred over traditional gravity chromatography for this reason.[5]
-
Troubleshooting Guide: Distillation
Fractional distillation is effective for separating liquids with different boiling points, but it must be approached with caution for chlorinated thiophenes.
Problem: Incomplete Separation of Dichlorothiophene Isomers
-
Probable Cause: Close Boiling Points. The boiling points of dichlorothiophene isomers can be very close, making separation by standard distillation challenging.[6] For example, the most thermodynamically stable isomer, 2,5-dichlorothiophene, is often the desired product, but direct chlorination can produce a mixture.[1][7]
| Isomer | Boiling Point (°C at 760 mmHg) | Notes |
| 2,5-Dichlorothiophene | 170-171 | Most stable isomer.[7] |
| 2,4-Dichlorothiophene | ~172 | Boiling point is very similar to the 2,5-isomer. |
| 2,3-Dichlorothiophene | ~173 | Least stable dichloroisomer.[7] |
| 3,4-Dichlorothiophene | ~182 | Higher boiling point offers better separation potential. |
-
Solution 1: High-Efficiency Fractional Distillation. Use a vacuum-jacketed column with a high number of theoretical plates (e.g., a Vigreux or packed column). Maintain a slow and steady distillation rate to allow equilibrium to be established at each stage in the column.
-
Solution 2: Pre-Distillation Treatment. In some preparations, chlorine addition products are formed alongside the desired substitution products.[6] These byproducts can complicate distillation. A common industrial procedure involves heating the crude reaction mixture with an aqueous alkali solution (e.g., NaOH) at 100-125°C.[1] This step decomposes the unstable addition products, simplifying the subsequent fractional distillation.[6]
-
Solution 3: Alternative Synthetic Route. If isolating a pure isomer is critical, consider a synthetic route that offers better regioselectivity. For instance, chlorinating pure 2-chlorothiophene can yield a dichlorothiophene fraction that is almost entirely 2,5-dichlorothiophene, making purification much simpler.[6]
Problem: Darkening, Tarring, or Polymerization in the Distillation Pot
-
Probable Cause: Thermal Decomposition. As mentioned in the FAQs, many chlorinated thiophenes are not stable at their atmospheric boiling points.
-
Solution 1: Vacuum Distillation. Always perform distillations of these intermediates under reduced pressure to lower the boiling point and minimize thermal stress.
-
Solution 2: Use a Stabilizer. Add 1-2% by weight of a high-boiling amine stabilizer like dicyclohexylamine to the distillation pot.[1] These act as acid scavengers, neutralizing any HCl that may form and catalyze further decomposition.
-
Solution 3: Control the Heat Source. Use a heating mantle with a stirrer and a temperature controller to ensure even and controlled heating. Avoid "hot spots" which can initiate decomposition. Never heat the pot above 125°C if possible.[1]
-
Troubleshooting Guide: Crystallization
Crystallization can be a powerful technique for obtaining highly pure solid products.
Problem: Product "Oils Out" Instead of Crystallizing
-
Probable Cause 1: Solution is Too Supersaturated or Cooled Too Quickly. When a solution becomes supersaturated too rapidly, the molecules may not have time to arrange themselves into an ordered crystal lattice, resulting in an amorphous oil (liquid-liquid phase separation).[8]
-
Solution: Slow Cooling and Dilution. Allow the hot, saturated solution to cool slowly to room temperature without disturbance. If it still oils out, reheat the solution to redissolve the oil, add a small amount of additional solvent to reduce the saturation level, and then allow it to cool slowly again. Seeding with a previously obtained pure crystal can also promote proper crystal growth.
-
-
Probable Cause 2: Presence of Impurities. Impurities can inhibit crystal lattice formation.
-
Solution: Pre-purification. If the crude product is very impure, a preliminary purification by flash chromatography to remove the bulk of the impurities may be necessary before attempting crystallization.
-
Problem: No Crystals Form Upon Cooling
-
Probable Cause: Solution is Not Saturated. The compound's concentration is too low for crystals to form.
-
Solution 1: Concentrate the Solution. Slowly evaporate some of the solvent from the cold solution (e.g., using a gentle stream of nitrogen) until you observe turbidity (cloudiness), which indicates the saturation point. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.
-
Solution 2: Induce Nucleation. If the solution is saturated but no crystals form, nucleation may be the issue. Try scratching the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Solution 3: Use a Solvent/Anti-Solvent System. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes persistently cloudy. Warm slightly to clarify and then cool slowly. Common systems for aromatic compounds include DCM/hexane or Acetone/Hexane.[9]
-
Experimental Workflows and Logic Diagrams
A logical approach to purification is essential. The following diagrams illustrate decision-making processes for purification strategy and troubleshooting.
General Purification Strategy
Caption: Decision tree for selecting a primary purification method.
Troubleshooting Isomer Separation by Column Chromatography
Caption: Troubleshooting flowchart for isomer separation via chromatography.
Safety First: Handling and Storage
Chlorinated thiophenes and their intermediates require careful handling.
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (nitrile is often suitable, but check compatibility), safety glasses or goggles, and a lab coat.
-
Thermal Hazards: Be aware of the potential for thermal decomposition, especially during distillation.[1] Never heat a sealed container. Ensure distillation setups have a path to vent.
-
Toxicity and Irritation: Some intermediates, like 2-chloromethylthiophene, are lachrymatory (tear-inducing).[1] Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store in a cool, dark, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[1] For sensitive compounds, use refrigerated storage with vented caps as described previously.
References
- Blicke, F. F., & Burckhalter, J. H. (1942). α-Thienylaminoalkanes. Journal of the American Chemical Society, 64(3), 477–480.
-
University of Rochester Department of Chemistry. (n.d.). Tips and Tricks: Recrystallization. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. [Link]
- Coonradt, H. L., & Hartough, H. D. (1950). U.S. Patent No. 2,525,773. Washington, DC: U.S.
- Cymerman-Craig, J., & Loder, J. W. (1955). The Preparation of 2,5-Dichlorothiophen. Organic Syntheses, 35, 48.
- Hartough, H. D. (1950). U.S. Patent No. 2,492,644. Washington, DC: U.S.
-
Abbiati, G., et al. (2023). A New C2-Symmetric Atropisomeric Thiophene-Based Monomer for Inherently Chiral Electroactive Materials: Synthesis, HPLC Resolution, and Absolute Configuration Assignment. Molecules, 28(3), 969. [Link]
-
Sostaric, J. Z., & Kappe, C. O. (2021). A new approach to crystallize oily substances. Organic Process Research & Development, 25(9), 2049-2055. [Link]
-
Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. [Link]
-
Asian Journal of Research in Chemistry. (2018). A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry, 11(2), 484. [Link]
-
Orcel, D., et al. (2023). Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. International Journal of Molecular Sciences, 24(18), 14249. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. ajrconline.org [ajrconline.org]
- 6. US2492644A - Process for making 2,5-dichlorothiophene - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Reagents & Solvents [chem.rochester.edu]
Addressing the stability and degradation pathways of 3-(5-Chlorothiophen-2-yl)-propenoic acid in various solvents
Current Status: Operational Ticket Focus: Stability, Degradation Pathways, and Solvent Compatibility Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers
Introduction: The Molecule & Its Vulnerabilities
3-(5-Chlorothiophen-2-yl)-propenoic acid is a critical intermediate, often utilized in the synthesis of Factor Xa inhibitors and other antithrombotic agents. Its structure combines an electron-rich thiophene ring , a stabilizing chlorine substituent , and a reactive acrylic acid tail .
While the chlorine atom at position 5 provides some resistance to oxidative metabolism compared to unsubstituted thiophene, the propenoic acid moiety introduces significant stability challenges. This guide addresses the three primary degradation vectors: Photochemical Isomerization , Solvolysis (Esterification) , and Radical Polymerization .
Module 1: Photostability & Isomerization (The "Split Peak" Phenomenon)
The Issue
"I injected my sample and saw a single peak. Two hours later, the same sample vial shows a split peak or a shoulder. Is my column failing?"
Root Cause: E/Z Photo-Isomerization
The conjugated double bond in the propenoic acid side chain is highly susceptible to actinic light (UV-Vis). The molecule exists thermodynamically as the (E)-isomer (trans) . Upon exposure to ambient laboratory light, it rapidly equilibrates to the (Z)-isomer (cis) .
-
Mechanism: Photon absorption excites the
electrons, allowing rotation around the C=C bond. -
Impact: This is not chemical destruction, but it alters physical properties (solubility, melting point) and biological potency.
Troubleshooting Protocol
-
Immediate Verification: Re-inject the sample using a Diode Array Detector (DAD). If the two peaks have identical UV spectra but different retention times, it is likely isomerization.
-
The "Dark" Test: Prepare a fresh sample in an amber vial in a dark room. Inject immediately. If the split peak is absent, light is the culprit.
-
Remediation:
-
Use Amberized Glassware for all storage and handling.
-
Wrap clear HPLC vials in aluminum foil if autosampler trays are not temperature/light controlled.
-
Work under Yellow Light (Sodium vapor) in production suites.
-
Module 2: Solvent Compatibility & Solvolysis
The Issue
"My assay purity drops by 0.5% every 24 hours when stored in Methanol, but remains stable in Acetonitrile."
Root Cause: Fischer Esterification
Protic solvents, particularly Methanol (MeOH) , can react with the carboxylic acid group to form the methyl ester (Methyl 3-(5-chlorothiophen-2-yl)propenoate).
-
Catalyst: Trace acids (often from TFA used in HPLC mobile phases or residual HCl from synthesis) catalyze this reaction.
-
Thermodynamics: While slow at room temperature, the large excess of solvent (MeOH) drives the equilibrium toward the ester.
Solvent Selection Guide
| Solvent | Compatibility | Technical Notes |
| Acetonitrile (ACN) | Excellent | Preferred for HPLC.[1] Aprotic; prevents esterification. |
| Methanol (MeOH) | Caution | Risk of methylation over time, especially if acidified. |
| DMSO | Good | Excellent solubility, but hygroscopic. Water uptake can trigger precipitation if pH shifts. |
| Water | pH Dependent | Insoluble at low pH. Soluble as a salt at pH > 7.0. |
| THF | Moderate | Susceptible to peroxide formation which can oxidize the thiophene sulfur. |
Module 3: Degradation Pathways Visualization
The following diagram details the mechanistic pathways for degradation, including the specific risks associated with light and solvent choice.
Figure 1: Mechanistic degradation map showing the three primary instability vectors: Photo-isomerization (Yellow), Solvolysis (Red), and Radical/Oxidative pathways (Grey).[2][3]
Module 4: Frequently Asked Questions (Technical)
Q1: Can I use this compound as a standard in quantitative NMR (qNMR)?
Answer: Yes, but with strict caveats.
-
Solvent: Use DMSO-d6 or Acetonitrile-d3 . Avoid Methanol-d4 to prevent in-tube esterification during long acquisition times.
-
Relaxation Delay (D1): Ensure D1 is sufficient (>5 x T1), as the acrylic protons have different relaxation times than the aromatic thiophene proton.
-
Isomers: If the sample contains both E and Z isomers, integrate the vinylic protons for both isomers to calculate total assay purity. The trans coupling constant (
Hz) is distinct from the cis ( Hz).
Q2: The solid material is turning from off-white to yellow/brown. Is it degraded?
Answer: Likely, yes. This color shift typically indicates surface oxidation of the thiophene ring or the formation of oligomers (dimers/trimers) via the acrylic double bond.
-
Action: Perform a "Reslurry" purification. Suspend the solid in cold Dichloromethane (DCM) or Hexanes/Ethyl Acetate (9:1). The monomer is often soluble (or insoluble depending on the salt form), while the colored oligomeric impurities often have drastically different solubility profiles.
-
Prevention: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
Q3: How do I separate the Cis and Trans isomers if I need to purify the Trans form?
Answer: Isomerization is often reversible. You may not need to separate them chromatographically.
-
Thermal Reversion: Heating the solution (reflux in toluene with a trace of Iodine or acid catalyst) can drive the thermodynamic equilibrium back to the stable Trans form.
-
Recrystallization: The Trans isomer typically packs better in crystal lattices. Recrystallization from Ethanol/Water or Toluene often excludes the Cis isomer.
Module 5: Analytical Method Setup (HPLC)
To accurately monitor stability, your analytical method must separate the breakdown products described above.
Recommended Conditions:
-
Column: C18 or Phenyl-Hexyl (The Phenyl phase provides better selectivity for the thiophene ring via
- interactions). -
Mobile Phase A: Water + 0.1% Formic Acid (Avoid TFA if using Mass Spec or if esterification is a concern).
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: 280-300 nm (Maximize signal for the conjugated system).
References
-
Thiophene Photochemistry: D'Auria, M. "Photochemical and Photophysical Behavior of Thiophene."[6] Journal of Chemistry and Technologies, 2025. Link
-
Solvent Effects in HPLC: "Acetonitrile vs. Methanol for Reverse Phase Chromatography." Chrom Tech, Inc., 2025.[1] Link
-
Acrylic Acid Degradation: "Current status on the biodegradability of acrylic polymers." PMC - NCBI, 2021. Link
-
Isomerization Mechanisms: Su, M.D.[7] "A computational study of photochemical isomerization reactions of thiophenes." Journal of Computational Chemistry, 2010.[7] Link
Sources
- 1. chromtech.com [chromtech.com]
- 2. Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Acetonitrile vs Methanol in Reverse Phase Chromatography [masontechnology.ie]
- 6. researchgate.net [researchgate.net]
- 7. A computational study of photochemical isomerization reactions of thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor solubility of 3-(5-Chlorothiophen-2-yl)-propenoic acid in biological assays
To: Research Team From: Technical Support Center | Senior Application Scientist Subject: Troubleshooting Solubility: 3-(5-Chlorothiophen-2-yl)-propenoic acid
Technical Support Center: Solubility Optimization Guide
Compound: this compound Chemical Class: Heteroaromatic Acrylic Acid Common Application: MMP Inhibition, Antimicrobial Screening, Fragment-based Drug Discovery.
Physicochemical Profiling: The "Root Cause"
Before troubleshooting, we must define why this compound precipitates. This compound acts as an acidic lipophile .
-
Lipophilicity (LogP): The 5-chlorothiophene moiety is highly hydrophobic. The chlorine atom at position 5 increases the lipophilicity significantly compared to the unsubstituted thiophene.
-
Ionization (pKa): The propenoic acid (acrylic acid) tail typically has a pKa in the range of 4.0 – 5.0 .
-
At pH < 4.0: The compound is protonated (neutral) and highly insoluble in aqueous media.
-
At pH > 6.0: The compound is deprotonated (anionic), significantly increasing solubility.
-
The Trap: Many biological assays use PBS (pH 7.4), but local environments (e.g., during DMSO addition) or specific assay buffers (e.g., lysosomal assays at pH 5.0) can trigger immediate "crash out" precipitation.[1]
Troubleshooting Guides & FAQs
Issue 1: "My compound precipitates immediately upon adding the DMSO stock to the assay buffer."
Diagnosis: This is likely a "Solvent Shock" or "pH Shock" phenomenon. Mechanism: When a DMSO stock (highly concentrated) hits the aqueous buffer, the DMSO diffuses away faster than the compound can equilibrate. If the local concentration exceeds the kinetic solubility limit, or if the buffer pH drops locally due to the acidic stock, the compound nucleates and precipitates.
Solutions:
-
The "Intermediate Dilution" Step: Never go directly from 100% DMSO to 0.1% DMSO in one step.
-
Protocol: Dilute the stock into an intermediate solvent mix (e.g., 50% DMSO / 50% Buffer or PEG400) before the final addition.
-
-
Increase Mixing Kinetics: Vortex the buffer while adding the compound stock. Slow, dropwise addition into a stagnant buffer promotes precipitation.
-
Check Buffer Capacity: Ensure your assay buffer (HEPES, Tris, Phosphate) has sufficient molarity (>50 mM) to buffer the acidic protons released by the compound, maintaining pH > 6.0.
Issue 2: "I see variable IC50 data in my enzymatic assay."
Diagnosis: You are likely measuring the solubility limit, not the potency. Explanation: If the compound precipitates at 50 µM but is soluble at 10 µM, any concentration above 10 µM is effectively 10 µM (plus precipitate). This flattens the dose-response curve, leading to artificial IC50 values.
Solutions:
-
Add a Surfactant: Incorporate 0.01% - 0.05% Tween-80 or Triton X-100 in the assay buffer. This prevents micro-aggregate formation and is critical for lipophilic thiophenes.
-
Switch to Albumin: If the assay tolerates it, add 0.1% BSA (Bovine Serum Albumin). Albumin acts as a "sink," binding the lipophile and keeping it in solution while allowing equilibrium with the target.
Issue 3: "The compound is toxic to cells at concentrations where it should be soluble."
Diagnosis: DMSO toxicity or micro-precipitation on cell membranes. Explanation: Thiophene derivatives can insert into lipid bilayers. If they precipitate as micro-crystals, they can mechanically damage cell membranes, appearing as "toxicity" (false positive).
Solutions:
-
Cyclodextrin Complexation (The Gold Standard):
-
Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .
-
Why? The hydrophobic thiophene ring enters the CD cavity, shielding it from water, while the hydrophilic exterior keeps the complex soluble. This reduces DMSO usage and prevents membrane damage.
-
Protocol: Prepare the stock in 20% HP-β-CD instead of 100% DMSO.
-
Experimental Protocols
Protocol A: Kinetic Solubility Limit Test (Nephelometry Alternative)
Use this to determine the "real" maximum concentration in your specific assay buffer.
-
Prepare Buffer: Aliquot 198 µL of your specific assay buffer into a clear-bottom 96-well plate.
-
Prepare Stock: Make a 20 mM stock of this compound in DMSO.
-
Titration:
-
Add 2 µL of stock to the first well (Final: 200 µM, 1% DMSO).
-
Perform serial 2-fold dilutions in DMSO first, then add to buffer (keeping DMSO constant at 1%).
-
-
Incubation: Shake at 500 rpm for 90 minutes at room temperature.
-
Readout: Measure Absorbance at 650 nm (or use a nephelometer).
-
Interpretation: A spike in OD650 indicates light scattering from precipitate. The highest concentration before the spike is your Kinetic Solubility Limit .
-
Protocol B: Cyclodextrin-Enhanced Stock Preparation
Recommended for Cell-Based Assays.
-
Weigh: 5 mg of this compound.
-
Dissolve: Add minimal DMSO (e.g., 50 µL) to fully dissolve the solid.
-
Complex: Slowly add 950 µL of 20% (w/v) HP-β-CD in water (or PBS) while vortexing vigorously.
-
Note: If precipitation occurs, sonicate for 10 minutes at 37°C.
-
-
Filter: Pass through a 0.22 µm PVDF filter to remove any non-complexed micro-crystals.
-
Use: Treat this as your 5 mg/mL stock. It is aqueous-compatible and cell-safe.
Decision Logic: Solubilization Strategy
Figure 1: Decision tree for troubleshooting solubility based on assay pH and precipitation kinetics.
Data Summary: Solvent Compatibility
| Solvent / Additive | Compatibility with this compound | Risk Factor | Recommendation |
| DMSO (100%) | Excellent Solubility (>50 mM) | High: Freeze-thaw cycles cause water uptake & precipitation. | Store in aliquots at -20°C. |
| PBS (pH 7.4) | Moderate (Ionized form) | Medium: "Salting out" effect if ionic strength is too high. | Keep < 100 µM. |
| Acetate Buffer (pH 4.5) | Poor (Protonated form) | Critical: Immediate precipitation likely. | Avoid or use Cyclodextrins. |
| HP-β-CD (20%) | Excellent (Inclusion complex) | Low: Biocompatible and stabilizes the thiophene ring. | Highly Recommended for cell assays.[2] |
References
-
National Institutes of Health (NIH). (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]
-
European Pharmaceutical Review. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Retrieved from [Link]
-
MDPI. (2022). Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban. Retrieved from [Link]
-
Assay Guidance Manual (NCBI). (2025). DMSO tolerance test. Retrieved from [Link]
Sources
Identification and minimization of byproducts in the synthesis of substituted propenoic acids
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling & Minimization in Cinnamic Acid Derivatives
Introduction: The Scope of the Challenge
Substituted propenoic acids (cinnamic acids) are critical pharmacophores found in antihypertensives, anti-inflammatories, and anticoagulants. Whether you are utilizing the classical Knoevenagel-Doebner condensation or the transition-metal-catalyzed Heck reaction , the thermodynamic stability of the conjugated system usually favors the (E)-isomer. However, specific "silent" byproducts—often undetectable by standard TLC—can compromise downstream biological assays and regulatory compliance.
This guide addresses the three most common failure modes reported by our users: Premature Decarboxylation , Palladium Leaching , and Isomeric Contamination .
Module 1: The Knoevenagel-Doebner Route
Context: Reaction of aromatic aldehydes with malonic acid in pyridine/piperidine.[1]
Issue 1: "My yield is low, and I isolated a non-acidic, styrene-like oil."
Diagnosis: Premature Decarboxylation (Vinyl Phenol Formation). In the Doebner modification, the desired pathway involves the formation of a benzylidene malonic acid intermediate, which then undergoes controlled thermal decarboxylation to form the propenoic acid. However, if the temperature is too high or the base concentration too aggressive, the intermediate may decarboxylate before dehydration or undergo a second decarboxylation event (if applicable), leading to vinyl benzenes (styrenes).
The Mechanism of Failure: The solvent pyridine acts as both a base and a promoter for decarboxylation.[1] Excessive heating (>100°C) during the initial condensation phase favors the kinetic ejection of CO₂ before the thermodynamic stability of the propenoic acid is locked in.
Troubleshooting Protocol:
-
Temperature Staging: Do not reflux immediately.
-
Stage A: Stir at 0°C–25°C for 1 hour to allow the aldol formation.
-
Stage B: Heat to 80°C to promote dehydration.
-
Stage C: Only increase to reflux (100°C+) after TLC confirms the disappearance of the aldehyde.
-
-
Base Switching: If using p-hydroxybenzaldehydes (e.g., Vanillin), the phenolic proton makes the ring electron-rich, promoting decarboxylation to vinyl phenols (e.g., 2-methoxy-4-vinylphenol).
-
Action: Switch from Pyridine/Piperidine to Pyridine/
-Alanine (Verley Modification) . The zwitterionic nature of -alanine buffers the reaction, stabilizing the intermediate.
-
Issue 2: "The product is a sticky, polymerized gum."
Diagnosis: Oligomerization of the Propenoic Double Bond. Substituted propenoic acids are essentially "styrenes with a handle." Under the thermal stress of the Doebner reaction, electron-rich derivatives (e.g., dimethoxy-substituted) can undergo radical polymerization or Michael addition.
Corrective Action:
-
Radical Scavenging: Add 0.1 mol% BHT (Butylated Hydroxytoluene) or Hydroquinone to the reaction mixture. These scavengers intercept radical species without interfering with the ionic condensation mechanism.
-
Concentration Limit: Run the reaction at <0.5 M concentration. High dilution disfavors intermolecular polymerization.
Visualizing the Pathway & Danger Zones
Figure 1: The Doebner reaction bifurcation. The red nodes represent irreversible byproduct sinks caused by thermal overshoot.
Module 2: Metal-Catalyzed Routes (Heck Reaction)
Context: Coupling of aryl halides with acrylic acid/esters using Pd(0).
Issue 3: "I have significant Palladium residue (>50 ppm) in my final solid."
Diagnosis: Palladium Black Aggregation / Chelation. Cinnamic acids are excellent ligands. The carboxylate group can coordinate to Pd(II), dragging it through standard workups. Simple filtration through Celite often fails because the Pd is soluble, not just suspended.
The "Self-Validating" Purification Protocol: Do not rely on crystallization alone. Use this pH-Swing Extraction to strip Pd:
-
Dissolution: Dissolve the crude reaction mixture in EtOAc.
-
Salt Formation (The Trap): Extract with saturated aqueous NaHCO₃ .
-
Why? The propenoic acid moves to the water layer as the sodium salt. Non-polar Pd-ligand complexes and unreacted aryl halides stay in the organic layer.
-
-
Scavenging (Optional): Treat the aqueous layer with N-acetylcysteine or Silica-Thiol (Si-SH) for 1 hour. These have high affinity for Pd(II).
-
Precipitation: Acidify the aqueous layer carefully with HCl to pH 2. The pure acid will precipitate as a solid, leaving trace Pd salts in the aqueous filtrate.
Issue 4: "My product is a mixture of E and Z isomers."
Diagnosis: Kinetic Control or Isomerization. The Heck reaction generally favors the (E)-isomer due to steric hindrance in the syn-elimination step. However, bidentate ligands or high temperatures can erode this selectivity.
Optimization Table: Ligand Effects on Selectivity
| Ligand Class | Example | E/Z Selectivity | Mechanism Note |
| Monodentate Phosphines | PPh₃, P(o-tol)₃ | High (>95:5) | Steric bulk forces trans geometry in the transition state. |
| Bidentate Phosphines | dppe, dppp | Moderate | Can lock Pd in geometries that allow cis elimination. |
| Phosphine-Free | Pd(OAc)₂ / TBAB | Variable | "Naked" Pd is highly active but less stereoselective; prone to isomerization. |
Corrective Action: If Z-isomer is present:
-
Isomerization: Reflux the crude mixture in ethanol with a catalytic amount of Iodine (I₂) or concentrated HCl . This drives the equilibrium toward the thermodynamically stable (E)-isomer.
Module 3: Analytical Validation
FAQ: How do I confirm my product is pure without running an NMR every time?
A: Use the Melting Point Depression Test . Substituted propenoic acids have sharp, high melting points (e.g., trans-cinnamic acid mp: 133°C).
-
Protocol: Mix your product 1:1 with a known standard.
-
Result: If the MP drops or widens by >2°C, you have significant impurities (likely the saturated dihydro-cinnamic acid or the Z-isomer).
Decision Tree: Purification Strategy
Figure 2: Purification workflow prioritizing physical state and metal compliance.
References
-
Microwave-Assisted Knoevenagel-Doebner Reaction. Frontiers in Chemistry. Discusses the minimization of vinyl phenol byproducts via temperature control.
-
Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development (ACS). Comprehensive review of Pd removal strategies including thiols and activated carbon.
-
The Knoevenagel reaction: a review. Taylor & Francis. Details the Verley modification and the role of beta-alanine in preventing side reactions.
-
Recrystallization of Cinnamic Acid. University of Illinois / Organic Chemistry Portal. Standard protocols for mixed-solvent purification.
Sources
Challenges and solutions for the scale-up production of 3-(5-Chlorothiophen-2-yl)-propenoic acid
Current Status: Operational Support Tier: Level 3 (Process Development & Scale-Up) Document ID: TSC-CTPA-052 Last Updated: February 19, 2026
Executive Summary & Molecule Profile
Target Molecule: 3-(5-Chlorothiophen-2-yl)-propenoic acid (also known as 5-chlorothiophene-2-acrylic acid). Primary Application: Key intermediate for Factor Xa inhibitors (e.g., Rivaroxaban analogs) and conductive thiophene-based polymers. Critical Quality Attributes (CQAs):
-
Chloride Integrity: No dechlorination (<0.1% des-chloro impurity).
-
Isomerism: Trans (E)-isomer is thermodynamically favored and typically required.
This guide addresses the transition from gram-scale synthesis to kilogram-scale production, focusing on the Doebner modification of the Knoevenagel condensation . This route is preferred over Heck coupling due to the avoidance of expensive palladium catalysts and heavy metal scavenging.
Master Synthesis Workflow (The Doebner-Knoevenagel Route)
The industry-standard approach utilizes 5-chlorothiophene-2-carbaldehyde and malonic acid.
Reaction Scheme
5-Cl-Thiophene-CHO + Malonic Acid
[Intermediate]Product
Process Flow Diagram
Caption: Standard workflow for the Doebner-Knoevenagel synthesis of thiophene acrylic acids.
Critical Troubleshooting Modules
Module A: Reaction Stalling & Conversion Issues
Symptom: HPLC shows significant remaining aldehyde (>5%) after standard reaction time (4-6 hours), or the reaction "stalls" at the dicarboxylic acid intermediate stage.
Root Cause Analysis:
-
Water Accumulation: The reaction generates water. In the Doebner modification, pyridine acts as a solvent, but excessive water can inhibit the initial condensation.
-
Base Deactivation: Malonic acid is a diacid; it consumes base equivalents immediately.
Troubleshooting Protocol:
| Parameter | Recommended Action | Scientific Rationale |
| Catalyst Ratio | Ensure Piperidine is 1-5 mol%. | Piperidine forms the reactive iminium ion with the aldehyde, accelerating the nucleophilic attack by the malonate enolate. |
| Temperature | Maintain 80°C - 100°C. | Decarboxylation is endothermic and kinetically slow below 80°C. If the temp is too low, the dicarboxylic acid intermediate accumulates. |
| Solvent Switch | Solution: Switch to Toluene/Pyridine (10:1) with Dean-Stark trap. | Azeotropic removal of water shifts the equilibrium toward the condensation product (Le Chatelier's principle). |
Module B: Safety - Managing the Decarboxylation Exotherm
Symptom: Rapid foaming, pressure buildup in the reactor, or "volcano" effect upon heating.
Risk: The decarboxylation step releases 1 mole of CO2 gas for every mole of product. On a 10kg scale, this releases ~1200 liters of gas.
Control Strategy:
-
Ramp Rate: Do not heat rapidly to reflux. Ramp temperature at 0.5°C/min.
-
Hold Point: Hold the reaction at 60-70°C (onset of decarboxylation) until gas evolution stabilizes, then ramp to 90-100°C to complete.
-
Headspace: Ensure reactor fill volume is <60% to accommodate foaming. Use a foam breaker or silicone-based antifoam if necessary.
Module C: Impurity Profile - The "Chloro" Integrity
Symptom: Appearance of a des-chloro impurity (thiophene acrylic acid) or unknown peaks at RRT 0.8-0.9.
Root Cause:
-
Nucleophilic Aromatic Substitution (
): The 5-position of the thiophene ring is activated by the electron-withdrawing acrylic acid group. Strong nucleophiles (like piperidine in high concentrations) can displace the chlorine atom at high temperatures.
Troubleshooting Logic Tree:
Caption: Decision tree for identifying and mitigating common impurities in halothiophene scale-up.
Purification & Isolation (The "Sticky Solid" Problem)
Problem: The product precipitates as a sticky, off-white solid that traps pyridine/solvents, leading to poor drying and smell.
Optimized Isolation Protocol:
-
Quench: Pour the reaction mixture into chilled dilute HCl (1M) . The acid is required to protonate the carboxylate salt and remove the pyridine/piperidine as water-soluble hydrochloride salts.
-
The "Oiling Out" Fix: If the product oils out instead of crystallizing:
-
Re-heat the aqueous slurry to 50°C.
-
Add Ethanol (approx 10-20% v/v) until the oil dissolves.
-
Cool slowly (10°C/hour) to induce proper crystallization.
-
-
Recrystallization Solvent:
-
Preferred: Ethanol/Water (70:30).
-
Alternative: Toluene (Good for removing non-polar impurities, but lower recovery yield).
-
Frequently Asked Questions (FAQs)
Q1: Can I use microwave synthesis for scale-up?
-
Answer: While microwave synthesis (as cited in literature like BenchChem protocols) is excellent for gram-scale library generation, it is generally not feasible for multi-kilogram production due to penetration depth limits. For scale-up, stick to conductive heating with a jacketed reactor.
Q2: My product is turning pink/brown during drying. Why?
-
Answer: This indicates oxidative instability or polymerization. Thiophene derivatives are light-sensitive.
-
Solution: Dry in a vacuum oven at <50°C.
-
Solution: Add a radical inhibitor like MEHQ (Monomethyl ether of hydroquinone) at 50-100 ppm if the product is to be stored for long periods.
-
Solution: Store in amber glass or foil-wrapped drums.
-
Q3: How do I remove the "rotten egg" smell from the final product?
-
Answer: The smell usually comes from residual thiophene starting material or sulfur byproducts.
-
Protocol: Wash the wet filter cake with a 5% Sodium Bisulfite (
) solution, followed by a water wash. This helps neutralize sulfurous odors and remove aldehyde residues.
-
Q4: Is the cis (Z) isomer a concern?
-
Answer: The Knoevenagel condensation is highly stereoselective for the trans (E) isomer due to steric hindrance in the transition state. If Z-isomer is detected (>1%), it typically isomerizes to the stable E-form during the reflux or recrystallization steps.
References
-
Doebner Modification Mechanism: Jones, G.[3] "The Knoevenagel Condensation."[3][4][5][6][7][8] Organic Reactions, 2011.
-
Thiophene Aldehyde Reactivity: BenchChem. "Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde."
-
Scale-Up of Acrylic Acids: "Process for purification of acrylic acid by fractional crystallization."[9] US Patent 4,230,888.
-
General Knoevenagel Review: "Recent Developments in Knoevenagel Condensation." Journal of Advanced Scientific Research, 2022.[10]
-
Impurity Management: "Method for purification of acrylic acid." US Patent 7,048,834.
Sources
- 1. Acrylic acids and derivatives | Thermo Fisher Scientific [thermofisher.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. DSpace [open.bu.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orientjchem.org [orientjchem.org]
- 9. US4230888A - Process for purification of acrylic acid by fractional crystallization - Google Patents [patents.google.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Refinement of analytical techniques for the characterization of complex thiophene derivatives
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist, Molecular Characterization Unit Subject: Technical Directive: Advanced Characterization of Complex Thiophene Derivatives
Mission Statement
The characterization of complex thiophene derivatives—particularly fused systems (benzothiophenes) and oligomers (polythiophenes)—presents a unique "trinity" of analytical challenges: aggregation-induced signal broadening (NMR), isobaric regioisomerism (HPLC), and ionization suppression (MS).
This guide is not a basic manual. It is a troubleshooting framework designed to refine your techniques when standard protocols fail. We move beyond "running a sample" to "interrogating the molecule."
Module 1: NMR Spectroscopy – Overcoming Aggregation
The Issue: "My 1H NMR spectrum shows broad, featureless humps in the aromatic region, or signals are completely missing."
The Causality:
Complex thiophenes, especially oligomers, exhibit strong intermolecular
The Refinement: High-Temperature Disaggregation Protocol Do not simply increase the number of scans. You must break the aggregates thermally and chemically.
Protocol:
-
Solvent Switch: Replace CDCl
with 1,1,2,2-Tetrachloroethane-d (TCE-d ) or o-Dichlorobenzene-d (ODCB-d ) .-
Reasoning: These solvents have high boiling points (146°C and 180°C, respectively) and excellent solvating power for aromatic systems.
-
-
Thermal Activation:
-
Set the probe temperature to 100°C (373 K) for TCE-d
or up to 130°C for ODCB-d . -
Safety: Ensure your NMR tube is rated for high pressure/temperature (e.g., Wilmad 528-PP or ceramic spinners).
-
-
Acquisition: Allow 10 minutes for thermal equilibration before shimming.
Data Comparison: Solvent Effects on Thiophene Oligomer Resolution
| Parameter | Standard Protocol (CDCl | Refined Protocol (TCE-d |
| Line Width (Hz) | > 20 Hz (Broad/Unresolved) | < 2 Hz (Sharp/Coupling Visible) |
| Coupling ( | Indistinguishable | Distinct Doublets ( |
| Solubility | Partial (Suspension) | Full Homogeneous Solution |
| Interpretation | Impossible | Regioregularity quantifiable |
Workflow Visualization: NMR Optimization Strategy
Figure 1. Decision matrix for overcoming aggregation-induced line broadening in thiophene NMR.
Module 2: Mass Spectrometry – Ionization & Isotopic Validation
The Issue: "I see no molecular ion in ESI+, or I cannot distinguish my product from a carbon-only impurity."
The Causality:
-
Ionization Failure: Thiophenes are often non-polar and lack basic sites for protonation
, making Electrospray Ionization (ESI) ineffective. -
Ambiguity: Low-resolution MS cannot distinguish thiophene derivatives from metabolic byproducts or matrix interference.
The Refinement: APCI Switching & The Sulfur Rule
Protocol A: Ionization Source Selection
-
Switch to APCI (Atmospheric Pressure Chemical Ionization): Use APCI in positive mode. The corona discharge is more effective at ionizing non-polar, conjugated systems via charge transfer
rather than protonation. -
Alternative (Polymers): For oligothiophenes (>1000 Da), use MALDI-TOF with a DCTB (trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile) matrix. This matrix mimics the conjugation of the analyte, promoting energy transfer.
Protocol B: The "Sulfur-34" Validation
Sulfur has a unique isotopic signature. Unlike Carbon (
-
Rule: For every sulfur atom in your molecule, the
peak height increases by ~4.2% relative to the molecular ion . -
Example: A dithiophene (2 sulfurs) will have an
peak at ~8.4% intensity. This is a built-in "checksum" for your synthesis.
Workflow Visualization: Ionization Selection
Figure 2. Logic flow for selecting the optimal ionization technique based on analyte properties.
Module 3: Chromatographic Separation – The Orthogonality Principle
The Issue: "My regioisomers (e.g., 2,3- vs 3,4-substituted thiophenes) co-elute on a standard C18 column."
The Causality:
C18 columns separate primarily based on hydrophobicity. Regioisomers of thiophenes often have identical hydrophobicities (LogP). You need a stationary phase that interacts with the
The Refinement: Fluorinated Stationary Phases Switch to a Pentafluorophenyl (PFP) column.
-
Mechanism: The fluorine atoms on the stationary phase create a strong electron-deficient face. This interacts specifically with the electron-rich thiophene rings (
interaction). Steric differences between regioisomers alter how they "sit" on this rigid PFP surface, providing separation where C18 fails.
Protocol:
-
Column: PFP (e.g., Raptor FluoroPhenyl or equivalent), 2.7 µm fused-core particles.
-
Mobile Phase: Water/Methanol (MeOH is preferred over Acetonitrile here, as protic solvents often enhance the
selectivity effect). -
Modifier: 0.1% Formic Acid (essential to suppress silanol activity which can cause tailing with sulfur).
Workflow Visualization: Isomer Separation Logic
Figure 3. Chromatographic strategy shifting from hydrophobic (C18) to pi-selective (PFP) separation.
References
-
Parenti, F., et al. (2017).[1] "
-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers." ACS Omega.[1] Available at: [Link] -
Restek Corporation. (2023).[2] "The Study of Three HPLC Column Chemistries for Optimal Separation of Isomers (FluoroPhenyl)." Restek Technical Guide. Available at: [Link] (Referenced via technical search on isomer separation).
-
National Center for Biotechnology Information. (2025). "Sulfur-34 Atom | S-34 - PubChem." PubChem Compound Summary. Available at: [Link]
-
Trimpin, S., et al. (2010).[3] "Laserspray Ionization: A New Method for Protein Analysis." Molecular & Cellular Proteomics (Contextual reference for MALDI/Matrix advancements). Available at: [Link]
Sources
Validation & Comparative
A comparative investigation of different synthetic pathways to chlorothiophene carboxylic acids
Executive Summary: The Regioselectivity Challenge
Chlorothiophene carboxylic acids, particularly 5-chlorothiophene-2-carboxylic acid , are critical pharmacophores in modern drug discovery. They serve as the structural backbone for blockbuster anticoagulants like Rivaroxaban (Xarelto) and various agrochemicals.[1]
For the medicinal chemist and process engineer, the synthesis of these moieties presents a classic dichotomy: Selectivity vs. Scalability . The thiophene ring is electron-rich, making it prone to over-chlorination or polymerization. Furthermore, placing the chloro- and carboxyl- groups in specific relative positions (e.g., 5-chloro-2-acid vs. 3-chloro-2-acid) requires fundamentally different mechanistic strategies.
This guide objectively compares four distinct synthetic pathways, analyzing their utility from the benchtop to the pilot plant.
Comparative Pathway Analysis
Route A: The Cryogenic Standard (Lithiation-Carboxylation)
Mechanism: Directed ortho-metallation (DoM) or Halogen-Lithium Exchange. Best For: High-purity lab-scale synthesis; access to "hard-to-reach" isomers (e.g., 3-chlorothiophene derivatives).
This route utilizes the acidity of the thiophene protons or the lability of carbon-halogen bonds. Treating 2-chlorothiophene with n-butyllithium (n-BuLi) selectively deprotonates the 5-position (the most acidic site remaining). Quenching with
-
Pros: Unmatched regiocontrol. The reaction is virtually instantaneous at low temperatures.
-
Cons: Requires cryogenic conditions (-78°C to -30°C) and strictly anhydrous/anaerobic environments. n-BuLi is pyrophoric, posing significant safety hazards at scale.
-
Causality: The inductive effect of the chlorine atom at C2, combined with the heteroatom (Sulfur), directs the lithiation to C5.
Route B: The Industrial Workhorse (Oxidation of Chloro-Aldehydes)
Mechanism: Electrophilic Chlorination followed by Oxidation (Pinnick or Hypochlorite). Best For: Multi-kilogram scale-up; avoiding organometallics.
This pathway separates the C-Cl and C-COOH formation steps. Typically, 2-thiophenecarboxaldehyde is chlorinated to 5-chloro-2-thiophenecarboxaldehyde. The aldehyde is then oxidized to the acid.[1][3][4]
-
Pros: Avoids cryogenics. Reagents (Chlorine gas, Sodium Chlorite) are cheap and manageable in standard reactors.
-
Cons: Two-step process (though often telescoped). Oxidation with chlorite requires careful pH control to prevent toxic
gas evolution. -
Causality: The aldehyde group deactivates the ring slightly but directs chlorination to the 5-position (meta to the carbonyl, but alpha to sulfur).
Route C: The Classical Approach (Friedel-Crafts / Haloform)
Mechanism: Friedel-Crafts Acylation followed by Haloform Hydrolysis. Best For: Robustness; tolerance of moisture.
2-Chlorothiophene is acylated with trichloroacetyl chloride (or acetic anhydride) to form the ketone, which is then converted to the acid via the Haloform reaction (using hypochlorite) or direct hydrolysis of the trichloromethyl group.
-
Pros: Very robust chemistry. No exotic catalysts or temperatures.
-
Cons: Poor atom economy. The trichloroacetyl group adds significant mass that is eventually discarded as waste (chloroform or trichloroacetic acid).
-
Causality: The acylation is highly selective for the 5-position due to steric and electronic directing effects of the 2-chloro group.
Route D: Direct Functionalization (Chlorination of Acid)
Mechanism: Electrophilic Aromatic Substitution (EAS). Best For: Shortest path; "Green" chemistry potential.
Direct chlorination of thiophene-2-carboxylic acid using reagents like N-Chlorosuccinimide (NCS) or 1,3-dichloro-5,5-dimethylhydantoin (DCDMH).[5]
-
Pros: Single step. High atom economy.
-
Cons: Selectivity is the killer here. The carboxylic acid is electron-withdrawing (deactivating), making the ring sluggish. Forcing conditions often lead to decarboxylation or polychlorination.
-
Causality: New catalytic methods (e.g., using Lewis acids) are required to activate the electrophile sufficiently without destroying the substrate.
Critical Decision Matrix
| Feature | Route A: Lithiation | Route B: Aldehyde Ox. | Route C: Friedel-Crafts | Route D: Direct Chlor. |
| Yield | High (85-95%) | High (80-90%) | Moderate (70-80%) | Variable (50-90%) |
| Regioselectivity | Excellent (>99%) | Good (95%) | Excellent (>98%) | Moderate to Good |
| Scalability | Low (Cryo limits) | High | High | Medium |
| Atom Economy | Moderate | Good | Poor | Excellent |
| Safety Profile | High Risk (Pyrophoric) | Med Risk ( | Low Risk | Med Risk (Exotherms) |
| Cost | High ( | Low | Medium | Low |
Visualizing the Synthetic Logic
The following diagram illustrates the decision logic for selecting a pathway based on the target isomer and available resources.
Caption: Decision tree for selecting the optimal synthetic pathway based on isomer requirements and production scale.
Detailed Experimental Protocols
Protocol 1: High-Purity Synthesis via Lithiation (Route A)
Recommended for: Medicinal Chemistry Lead Optimization
Safety Note: n-Butyllithium is pyrophoric. This reaction must be performed under an inert atmosphere (Argon/Nitrogen) in a flame-dried flask.
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, low-temperature thermometer, and addition funnel. Flush with Argon.
-
Solvation: Add 2-chlorothiophene (1.0 eq) and anhydrous THF (10 mL/g). Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Slowly add
-BuLi (2.5 M in hexanes, 1.1 eq) dropwise. Maintain internal temperature below -70°C.-
Mechanism Insight: The kinetic acidity of the C5 proton allows selective removal without disturbing the C-Cl bond at this temperature.
-
-
Incubation: Stir at -78°C for 1 hour. The formation of the lithio-species is usually indicated by a slight color change (often yellow/orange).
-
Carboxylation: Bubble excess anhydrous
gas (dried through a tube) into the solution for 30 minutes. The reaction is exothermic; monitor temperature.[6] -
Quench: Allow the mixture to warm to 0°C. Quench carefully with 1N HCl until pH < 2.
-
Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate. Recrystallize from Ethanol/Water.[3]
Protocol 2: Scalable Synthesis via Pinnick Oxidation (Route B)
Recommended for: Process Development / Pilot Batches
Prerequisite: Starting material is 5-chloro-2-thiophenecarboxaldehyde (commercially available or made via chlorination of the aldehyde).
-
Solvation: Dissolve 5-chloro-2-thiophenecarboxaldehyde (1.0 eq) in a mixture of
-Butanol and Water (3:1 ratio). -
Scavenger: Add 2-methyl-2-butene (3-5 eq).
-
Expertise: This acts as a scavenger for hypochlorous acid (HOCl) generated during the reaction, preventing chlorination side-reactions on the ring.
-
-
Buffer: Add Sodium Dihydrogen Phosphate (
) (1.2 eq) to buffer the solution to pH ~4-5. -
Oxidation: Cool to 10°C. Add Sodium Chlorite (
) (1.5 eq) portion-wise over 30 minutes.-
Safety: Do not let the reaction become too acidic, or unstable
gas will form.
-
-
Reaction: Stir at room temperature for 3-4 hours. Monitor by HPLC/TLC.[7]
-
Workup: Acidify to pH 2 with HCl. The product often precipitates directly as a white solid. Filter and wash with cold water.[3]
Mechanistic Visualization
The difference in mechanism dictates the impurity profile. The following diagram contrasts the Lithiation pathway (Anionic) with the Friedel-Crafts pathway (Cationic).
Caption: Mechanistic comparison: Route A relies on the thiophene ring acting as a nucleophile (after lithiation), while Route C relies on the ring reacting with an external electrophile.
References
-
Vertex AI Search. (2025). Regioselective chlorination of thiophene-2-carboxylic acid. 5
-
Ningbo Inno Pharmchem. (2025).[1] Understanding the Synthesis of 5-Chlorothiophene-2-carboxylic Acid: A Chemist's Perspective. 8[4][9][6][10]
-
BenchChem. (2025).[3][11] Application Notes and Protocols for the Oxidation of 5-(Thiophen-2-yl)nicotinaldehyde. 3
-
Google Patents. (2013). CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid.[5][9][7] 9[10]
-
Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes. 2
Sources
- 1. nbinno.com [nbinno.com]
- 2. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google Patents [patents.google.com]
- 5. Improved And Novel Processes For Manufacturing 5 Chloro Thiophene 2 [quickcompany.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic comparison between cis and trans isomers of 3-(5-Chlorothiophen-2-yl)-propenoic acid
[1][2]
Executive Summary
This technical guide provides a definitive spectroscopic framework for distinguishing between the (E)-trans and (Z)-cis isomers of 3-(5-chlorothiophen-2-yl)-propenoic acid. As a bioisostere of cinnamic acid, this compound is a critical intermediate in the synthesis of Factor Xa inhibitors and various antimicrobial agents.
The distinction is chemically significant: the trans (E) isomer is the thermodynamically stable product typically yielded by Knoevenagel condensation, while the cis (Z) isomer is a high-energy species often generated via photoisomerization. This guide prioritizes
Part 1: Synthetic Context & Sample Origin
Understanding the origin of your sample is the first step in analysis. The isomer distribution is heavily dependent on the synthetic route.
-
Thermodynamic Route (Trans/E): Reaction of 5-chlorothiophene-2-carbaldehyde with malonic acid (Knoevenagel) exclusively yields the trans isomer due to steric minimization.
-
Photochemical Route (Cis/Z): Exposure of the trans isomer to UV light (
nm) induces isomerization, creating a photostationary state (PSS) mixture.
Diagram 1: Isomerization Pathway & Steric Strain
Caption: Photochemical pathway converting the planar Trans isomer to the twisted Cis isomer via an excited state intermediate.
Part 2: Primary Validation - H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the gold standard for this analysis. The diagnostic signal lies in the vicinal coupling constants (
Theoretical Grounding: The Karplus Relationship
The magnitude of the coupling constant
-
Trans (
): Large overlap of orbitals leads to strong coupling ( Hz). -
Cis (
): In alkene systems, the coupling is significantly weaker ( Hz).
Experimental Protocol: H NMR Analysis
-
Sample Prep: Dissolve 5–10 mg of the acid in 0.6 mL DMSO-d
.-
Note: DMSO is preferred over CDCl
to ensure full solubility of the carboxylic acid moiety and to prevent dimerization effects on chemical shifts.
-
-
Acquisition: Run a standard proton scan (min. 16 scans).[2]
-
Processing: Phase correct carefully to ensure the base of the doublets is flat for accurate integration.
Data Interpretation
Focus on the alkene region (
| Feature | Trans (E) Isomer | Cis (Z) Isomer | Mechanistic Cause |
| Coupling Constant ( | 15.0 – 16.5 Hz | 10.0 – 12.0 Hz | Dihedral angle dependence (Karplus). |
| Chemical Shift ( | Downfield (Deshielded) | Upfield (Shielded)* | Trans is planar; protons sit in the deshielding cone of the carbonyl. |
| Multiplicity | Two distinct doublets | Two distinct doublets | First-order AX system. |
*Note: While Cis protons are generally upfield, steric compression between the thiophene chlorine and the carboxylic acid can sometimes cause anomalous shifts. Always rely on J-values.
Part 3: Secondary Screening - UV-Vis Spectroscopy
UV-Vis is excellent for checking "conjugation efficiency." The cis isomer suffers from steric clash between the thiophene ring (specifically the Sulfur or 5-Chloro group) and the carboxylic acid, forcing the molecule to twist out of planarity.
Experimental Protocol: UV-Vis Screening
-
Solvent: Methanol or Ethanol (HPLC grade).
-
Concentration: Prepare a
M stock solution. -
Baseline: Run a blank with pure solvent.
Spectral Characteristics[2][5][6][7][8][9][10][11][12][13][14][15]
-
Trans-Isomer: Exhibits a Bathochromic (Red) Shift . The planar structure allows full
-electron delocalization across the thiophene and acrylic acid.- nm.
-
High Extinction Coefficient (
).
-
Cis-Isomer: Exhibits a Hypsochromic (Blue) Shift . The twisted structure breaks conjugation.
- nm.
-
Lower Extinction Coefficient (
).
Part 4: Solid State Confirmation - FT-IR Spectroscopy
Infrared spectroscopy provides a rapid "fingerprint" check, particularly useful for quality control of solid samples.
Key Diagnostic Bands[5][13][16]
-
C-H Out-of-Plane (OOP) Bending:
-
Trans: A strong, sharp peak at 960–980 cm
. This is the specific deformation mode for trans-1,2-disubstituted alkenes. -
Cis: This band is absent . Cis alkenes typically show broader, weaker bending modes near 650–750 cm
, which often overlap with C-Cl stretches.
-
-
C=O Stretching:
-
The trans carbonyl stretch (
cm ) may appear at a slightly lower wavenumber than the cis form due to better conjugation (single bond character increases), but this is less reliable than the OOP bend.
-
Summary of Comparative Data
| Parameter | Trans-(E)-Isomer | Cis-(Z)-Isomer |
| Geometry | Planar | Twisted (Non-planar) |
| 15.5 ± 0.5 Hz | 11.0 ± 1.0 Hz | |
| UV-Vis | ~315 nm (Red-shifted) | ~290 nm (Blue-shifted) |
| IR (OOP Bend) | Diagnostic band @ ~970 cm | Absent in this region |
| Melting Point | Higher (Crystalline solid) | Lower (Often oil/amorphous) |
Diagram 2: Analytical Workflow
Caption: Step-by-step analytical decision tree for isomer identification.
References
-
University of Mysore, Physics Dept. (2021). Cis and trans isomers of 1-(5-bromothiophen-2-yl). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). IR, 1H NMR and 13C NMR spectra of cinnamic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene. Retrieved from [Link]
A Comparative Guide to the Inhibitory Activity of 3-(5-Chlorothiophen-2-yl)-propenoic acid Against Established Monocarboxylate Transporter 1 (MCT1) Inhibitors
Abstract
The metabolic reprogramming of cancer cells, particularly their reliance on aerobic glycolysis (the Warburg effect), presents a key therapeutic vulnerability.[1] This metabolic shift necessitates the efficient export of lactate to avoid intracellular acidification, a role primarily fulfilled by monocarboxylate transporters (MCTs), especially MCT1.[1][2][] Consequently, MCT1 has emerged as a promising target for anticancer therapies.[1][4] This guide provides a comprehensive framework for benchmarking the inhibitory activity of a novel compound, 3-(5-Chlorothiophen-2-yl)-propenoic acid, against established, clinical-stage MCT1 inhibitors. We detail the scientific rationale, provide validated, step-by-step experimental protocols for determining inhibitory potency (IC₅₀), and present a model for data analysis and interpretation. The methodologies described herein are designed to establish a robust, comparative dataset essential for preclinical drug development.
Introduction: The Rationale for Targeting MCT1 in Oncology
Cancer cells exhibit a heightened rate of glycolysis, converting glucose to lactate even in the presence of oxygen.[1] This metabolic phenotype supports rapid cell growth and creates an acidic tumor microenvironment that promotes invasion and immunosuppression.[4][5][6] The transport of lactate across the cell membrane is critical for maintaining this glycolytic flux and is primarily mediated by MCT1 (encoded by the SLC16A1 gene).[1][][4]
Inhibition of MCT1 disrupts this lactate shuttle, leading to intracellular lactate accumulation, a drop in intracellular pH, and subsequent feedback inhibition of glycolysis.[1][7][8] This metabolic crisis can ultimately trigger a reduction in cellular proliferation and, in some cases, cell death, making MCT1 an attractive therapeutic target.[1][8] Several selective MCT1 inhibitors, such as AZD3965 and BAY-8002 , have advanced into clinical trials, validating the therapeutic hypothesis.[9][10][11]
The compound this compound is a novel small molecule whose structural alerts suggest potential interaction with biological transporters. While its specific bioactivity is under investigation, its structural similarity to other known enzyme and transporter modulators warrants a thorough evaluation of its potential as an MCT1 inhibitor. This guide outlines the necessary experimental strategy to compare its efficacy directly against established benchmarks.
Comparative Benchmarking Workflow
The primary goal is to determine and compare the half-maximal inhibitory concentration (IC₅₀) of this compound and established drugs against MCT1. This will be achieved using a cell-based lactate transport assay.
Selection of Established Drugs for Comparison
To provide a robust benchmark, we will compare our test compound against well-characterized MCT1 inhibitors with published potency data and clinical relevance.
-
AZD3965: A potent and selective MCT1 inhibitor (with some activity against MCT2) that has been evaluated in Phase I clinical trials for advanced cancers.[8][11][12][13][14][15] It serves as a gold-standard clinical candidate.
-
BAY-8002: Another potent and selective MCT1 inhibitor that has demonstrated significant anti-tumor activity in preclinical models.[10][16][17][18]
-
AR-C155858: A well-characterized dual MCT1/MCT2 inhibitor often used as a tool compound in preclinical research.[12][19]
Experimental Design Overview
The workflow is designed to move from initial compound preparation to final data analysis in a logical, reproducible sequence. The core of the guide is a cell-based assay that directly measures the inhibition of lactate transport.
Caption: Overall workflow for benchmarking MCT1 inhibitor potency.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Line: Raji cells (Burkitt's lymphoma), which express high levels of MCT1 and low/negligible levels of MCT4, are an excellent model system.[12][20]
-
Test Compound: this compound
-
Reference Compounds: AZD3965, BAY-8002, AR-C155858
-
Reagents:
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Dimethyl sulfoxide (DMSO), sterile
-
[¹⁴C]-Lactic Acid (radiolabeled substrate)
-
HEPES buffer (pH adjusted to 6.0 for uptake)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
96-well microplates (cell culture treated)
-
Multichannel pipette
-
Microplate reader or Liquid Scintillation Counter
-
Protocol: Cell-Based [¹⁴C]-Lactate Uptake Assay
This protocol is foundational for determining the potency of MCT1 inhibitors by measuring their effect on the rate of lactate transport into cancer cells.
Causality: We use a low pH buffer (6.0) to create a proton gradient that favors the inward transport of [¹⁴C]-Lactate via the proton-coupled MCT1. By measuring the amount of radiolabel that accumulates inside the cells over a short period, we get a direct readout of transporter activity. The inclusion of known inhibitors validates the assay's performance.
Step-by-Step Procedure:
-
Cell Culture: Culture Raji cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Ensure cells are in the logarithmic growth phase before the experiment.
-
Compound Preparation: Prepare 10 mM stock solutions of the test and reference compounds in DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM. Ensure the final DMSO concentration in all wells remains constant and non-toxic (e.g., ≤0.1%).
-
Cell Seeding: Harvest and wash the Raji cells. Resuspend them in the appropriate assay buffer and seed them into a 96-well plate at a density of approximately 2x10⁵ cells per well.
-
Inhibitor Pre-incubation: Add the serially diluted compounds (test and reference) to the appropriate wells. Include "vehicle control" wells (DMSO only) and "no-transporter" control wells (e.g., with a high concentration of a known inhibitor like AR-C155858) to define the dynamic range of the assay. Incubate the plate for 30 minutes at room temperature.
-
Initiate Lactate Uptake: Prepare a working solution of [¹⁴C]-Lactic Acid in HEPES buffer (pH 6.0). To start the uptake, add this solution to each well simultaneously using a multichannel pipette.
-
Terminate Uptake: After a short incubation period (e.g., 5-10 minutes, determined during assay optimization), rapidly terminate the transport by washing the cells three times with ice-cold PBS. This step is critical to remove extracellular radiolabel without allowing further transport.
-
Cell Lysis: Lyse the cells in each well by adding a lysis buffer (e.g., 0.1 M NaOH) and incubating for 30 minutes.
-
Quantification: Transfer the lysate from each well into a scintillation vial containing a scintillation cocktail. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
Data Analysis and Interpretation
Calculating Percent Inhibition
For each concentration of the inhibitor, calculate the percent inhibition using the following formula:
% Inhibition = 100 * (1 - (CPMSample - CPMBackground) / (CPMVehicle - CPMBackground))
-
CPMSample: CPM from a well with a given inhibitor concentration.
-
CPMVehicle: Average CPM from the vehicle control wells (representing 0% inhibition).
-
CPMBackground: Average CPM from the no-transporter/max-inhibition control wells (representing 100% inhibition).
IC₅₀ Determination
Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., four-parameter logistic fit) in software like GraphPad Prism or R to fit the dose-response curve and determine the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor that reduces MCT1 activity by 50%.
Comparative Data Summary
The results should be summarized in a clear, tabular format to allow for direct comparison of potency.
| Compound | Target(s) | IC₅₀ (nM) [Hypothetical Data] | Selectivity Profile | Clinical Stage |
| This compound | MCT1 (Predicted) | 15.5 | Under Investigation | Preclinical |
| AZD3965 | MCT1 > MCT2 | 2.5[12][15] | Selective for MCT1 over MCT3/4[11][12] | Phase I[9][11][13] |
| BAY-8002 | MCT1 | 85.0[17][18] | Selective over MCT4[17] | Preclinical |
| AR-C155858 | MCT1/MCT2 | ~5.0 | Dual inhibitor | Preclinical Tool |
Note: IC₅₀ values can vary based on the specific cell line and assay conditions used.
Interpreting the Results
The hypothetical data above suggest that this compound is a potent MCT1 inhibitor, with an IC₅₀ value in the low nanomolar range. Its potency appears to be greater than BAY-8002 but slightly less than the clinical candidate AZD3965. This positions the compound as a promising lead for further investigation. The next critical steps would involve assessing its selectivity against other MCT isoforms (especially MCT4, which is a known resistance mechanism to MCT1 inhibition[11][12]) and evaluating its off-target activities.
Signaling Pathway Context
Inhibiting MCT1 has direct consequences on the metabolic state of a glycolytic cancer cell. Understanding this pathway is key to interpreting the downstream effects of a potent inhibitor.
Caption: Mechanism of MCT1 inhibition in a glycolytic cancer cell.
Conclusion and Future Directions
This guide provides a validated, comprehensive methodology for benchmarking the inhibitory activity of this compound against established MCT1 inhibitors. The described cell-based lactate transport assay is a robust and direct measure of target engagement and potency. Based on our hypothetical results, the test compound demonstrates significant potential as a novel MCT1 inhibitor.
To build upon these findings, future work should focus on:
-
Selectivity Profiling: Assessing inhibitory activity against MCT2 and MCT4 to determine the isoform selectivity profile.
-
Mechanism of Action: Confirming that the observed inhibition of transport leads to downstream effects, such as intracellular lactate accumulation and inhibition of glycolysis.
-
In Vivo Efficacy: Evaluating the compound's anti-tumor activity in relevant preclinical xenograft models, such as Raji lymphoma xenografts.[19]
By following this structured approach, researchers can effectively characterize novel compounds and generate the high-quality, comparative data necessary to drive promising candidates forward in the drug discovery pipeline.
References
-
Patsnap Synapse. (2024, June 21). What are MCT1 inhibitors and how do they work?[Link]
-
Cancer Research UK. A trial of AZD3965 for advanced cancer. [Link]
-
ResearchGate. Mechanism of action of selective MCT1 inhibitors. AZD3965, BAY-8002,...[Link]
-
National Center for Biotechnology Information. (2015). Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents. [Link]
-
LIDSEN Publishing Inc. (2025, June 19). The role of MCT1 in tumor progression and targeted therapy: a comprehensive review. [Link]
-
American Association for Cancer Research. (2017, October 31). MCT1 Inhibitor AZD3965 Increases Mitochondrial Metabolism, Facilitating Combination Therapy and Noninvasive Magnetic Resonance Spectroscopy. [Link]
-
Health Research Authority. A Phase I trial of AZD3965 in patients with advanced cancer. [Link]
-
LIDSEN Publishing Inc. (2024, February 23). Exploring monocarboxylate transporter inhibition for cancer treatment. [Link]
-
Frontiers Media S.A. (2022, November 23). Proton-coupled monocarboxylate transporters in cancer: From metabolic crosstalk, immunosuppression and anti-apoptosis to clinical applications. [Link]
-
LIDSEN Publishing Inc. (2024, February 23). Exploring monocarboxylate transporter inhibition for cancer treatment. [Link]
-
ClinicalTrials.gov. A Phase I Trial of AZD3965 in Patients With Advanced Cancer. [Link]
-
American Association for Cancer Research. (2023, April 14). A Phase I Dose-escalation Study of AZD3965, an Oral Monocarboxylate Transporter 1 Inhibitor, in Patients with Advanced Cancer. [Link]
-
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CeMM Research Center for Molecular Medicine of the Austrian Academy of Sciences. (2023, July 28). New method allows the discovery of specific inhibitors of lactate transporter. [Link]
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National Center for Biotechnology Information. (2020, February 8). Cell-to-cell lactate shuttle operates in heart and is important in age-related heart failure. [Link]
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MDPI. (2022, February 8). Inhibition of the Monocarboxylate Transporter 1 (MCT1) Promotes 3T3-L1 Adipocyte Proliferation and Enhances Insulin Sensitivity. [Link]
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DIAL.pr@UCLouvain. (2021, February 2). In Vitro and In Vivo Characterization of MCT1 Inhibitor AZD3965 Confirms Preclinical Safety Compatible with Breast Cancer. [Link]
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National Center for Biotechnology Information. (2013, December 12). 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a selective and potent orally active dual thrombin and factor Xa inhibitor. [Link]
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A Researcher's Guide to De-risking Novel Compounds: Assessing Target Specificity and Off-Target Effects of 3-(5-Chlorothiophen-2-yl)-propenoic acid
In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is fraught with challenges. A primary hurdle is the thorough characterization of a compound's interaction with the complex biological system. It is not enough to know that a molecule engages its intended target; we must also be acutely aware of its potential to interact with unintended biomolecules, leading to off-target effects that can range from inconsequential to severely toxic.[1] This guide provides a comprehensive framework for assessing the target specificity and off-target liabilities of a novel compound, using the illustrative case of 3-(5-Chlorothiophen-2-yl)-propenoic acid. While the specific biological target of this molecule is not extensively documented in publicly available literature[2][3], its chemical structure, featuring a thiophene ring and a propanoic acid moiety, is representative of scaffolds found in various bioactive molecules.[2][4][5] This makes it an excellent candidate for demonstrating a robust, multi-pronged strategy for target validation and off-target profiling.
Our approach is grounded in a philosophy of empirical rigor and methodological transparency. We will not merely present protocols but will delve into the scientific rationale underpinning our experimental choices. This guide is designed for researchers at the forefront of therapeutic innovation, providing both the conceptual framework and the practical details necessary to navigate the critical path of compound characterization.
The Crucial First Step: Hypothesis Generation and Initial Target Assessment
Before embarking on extensive screening, it is essential to formulate a testable hypothesis regarding the primary biological target(s) of this compound. This can be informed by several sources:
-
In Silico Target Prediction: Computational methods can predict potential protein targets based on the chemical similarity of our compound to ligands with known biological activities.[6] Tools like SwissTargetPrediction utilize a combination of 2D and 3D structural similarity to estimate the likelihood of interaction with a vast library of known bioactive molecules.[6]
-
Structural Analogs: The literature may contain information on compounds with similar chemical structures. For instance, various propanoic acid derivatives have been explored for their therapeutic potential, targeting a range of receptors and enzymes.[7][8][9]
-
Phenotypic Screening Data: If the compound was identified through a phenotypic screen (e.g., it inhibits cancer cell growth), this provides a functional starting point to work backward and identify the molecular target responsible for the observed phenotype.
For the purpose of this guide, let us hypothesize that in silico predictions and preliminary assays suggest that this compound may act as an inhibitor of a specific kinase, a common target class in drug discovery.
Establishing On-Target Engagement and Potency: A Comparative Analysis of Methodologies
Once a primary target is hypothesized, the next step is to confirm direct physical binding and quantify the potency of the interaction. Several robust biochemical and biophysical methods are at our disposal, each with its own strengths and limitations.[10][11][12]
| Assay Type | Principle | Key Outputs | Advantages | Limitations |
| Enzyme Inhibition Assay | Measures the effect of the compound on the catalytic activity of the target enzyme. | IC50 (half-maximal inhibitory concentration) | Direct measure of functional impact; high-throughput compatible. | Indirect measure of binding; susceptible to assay artifacts. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding of the compound to an immobilized target protein. | KD (dissociation constant), kon, koff | Real-time, label-free measurement of binding kinetics. | Requires specialized equipment and protein immobilization. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the compound to the target protein in solution. | KD, ΔH (enthalpy change), ΔS (entropy change) | Provides a complete thermodynamic profile of the interaction. | Requires larger amounts of protein and compound; lower throughput. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of the target protein in cells upon compound binding. | Evidence of target engagement in a cellular context. | Confirms target binding in a more physiologically relevant environment. | Not all proteins exhibit a clear thermal shift; lower throughput. |
Experimental Protocol: Kinase Inhibition Assay (Example)
This protocol outlines a typical in vitro kinase assay to determine the IC50 value of this compound against our hypothetical kinase target.
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound (test compound)
-
Positive control inhibitor (e.g., Staurosporine)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well assay plates
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, typically from 10 mM down to sub-nanomolar concentrations.
-
In a 384-well plate, add 5 µL of assay buffer.
-
Add 50 nL of the serially diluted test compound or control to the appropriate wells.
-
Add 5 µL of a solution containing the kinase and peptide substrate in assay buffer.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value.
-
Causality Behind Experimental Choices: The use of a purified recombinant enzyme in an in vitro assay provides a clean system to measure the direct inhibitory effect of the compound on the target's catalytic activity.[10] The serial dilution allows for the determination of a dose-response curve, from which the IC50, a key measure of potency, can be derived. The inclusion of a positive control ensures that the assay is performing as expected.
Unveiling Off-Target Interactions: A Tiered Screening Approach
Identifying and characterizing off-target effects is paramount for de-risking a compound.[1] A tiered approach, starting with broad screening and progressing to more focused validation, is often the most efficient strategy.
Tier 1: Broad Off-Target Screening
At this stage, the goal is to cast a wide net to identify potential off-target liabilities.
-
Kinase Panel Screening: If the primary target is a kinase, screening the compound against a large panel of other kinases (e.g., the Eurofins KinaseProfiler™ or Reaction Biology's Kinase Assays) is a standard industry practice.[13] This provides a selectivity profile and highlights potential off-target kinases.
-
Safety Pharmacology Panels: These panels, often offered by contract research organizations (CROs), assess the compound's activity against a broad range of targets known to be associated with adverse drug reactions (e.g., GPCRs, ion channels, transporters).
-
Cell-Based Off-Target Screening: Technologies like off-target screening cell microarray analysis (OTSCMA) can be used to assess the binding of a compound to a large number of proteins expressed on the surface of cells.[14]
Tier 2: Validation and Mechanistic Investigation of Off-Target Hits
Any "hits" from the broad screening panels should be followed up with more detailed investigation.
-
Dose-Response Assays: For any identified off-target, a full dose-response curve should be generated to determine the potency (IC50 or KD) of the interaction.
-
Cellular Assays: If an off-target interaction is confirmed biochemically, it is crucial to assess its functional consequence in a cellular context.[10] For example, if the compound inhibits an off-target kinase, a cellular assay could measure the phosphorylation of a known substrate of that kinase.
-
Cytotoxicity Assays: A general assessment of cellular toxicity is essential. This can be performed using assays that measure cell viability (e.g., MTT or CellTiter-Glo® assays) across a range of cell lines.
Comparative Data Summary: Hypothetical Results
| Compound | Primary Target IC50 (nM) | Off-Target Kinase X IC50 (nM) | Off-Target GPCR Y Ki (nM) | HeLa Cell Cytotoxicity CC50 (µM) |
| This compound | 50 | 1,500 | >10,000 | >50 |
| Alternative Compound A | 100 | 200 | >10,000 | 25 |
| Alternative Compound B | 25 | 5,000 | 800 | >50 |
This hypothetical data illustrates how this compound, while slightly less potent on the primary target than Compound B, exhibits a more favorable selectivity and safety profile.
Visualizing the Path Forward: Workflows and Pathways
To provide a clear visual representation of our assessment strategy, we can use diagrams to illustrate the experimental workflow and the underlying biological context.
Caption: A comprehensive workflow for assessing the target specificity and off-target effects of a novel compound.
Caption: A hypothetical signaling pathway illustrating the inhibitory action of our test compound.
Conclusion: A Commitment to Scientific Integrity
The framework outlined in this guide represents a robust and self-validating system for the early-stage characterization of a novel chemical entity like this compound. By systematically evaluating both on-target potency and off-target interactions through a tiered and multi-faceted approach, researchers can build a comprehensive profile of their compound. This not only enhances the trustworthiness of the data but also provides a solid foundation for making informed decisions about the future development of a potential therapeutic. The integration of biochemical, biophysical, and cell-based assays, coupled with a clear understanding of the scientific principles behind each method, is the hallmark of rigorous and successful drug discovery.
References
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Hughes JP, Rees S, Kalindjian SB, Philpott KL. Principles of early drug discovery. Br J Pharmacol. 2011 Mar;162(6):1239-49. [Link]
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BellBrook Labs. How to Choose the Right Biochemical Assay for Drug Discovery. [Link]
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Reaction Biology. Biochemical Assays. [Link]
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Creative Biolabs. Off-Target Screening Cell Microarray Assay. [Link]
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Chemsrc. 2-[3-(5-chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid. [Link]
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PubMed. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. [Link]
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Arabian Journal of Chemistry. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. [Link]
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MDPI. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. [Link]
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The Role of 3-Acetyl-2,5-dichlorothiophene in Organic Synthesis. [Link]
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Comparative molecular docking simulations of various chlorothiophene derivatives with a target protein
Title: Comparative In Silico Assessment: Chlorothiophene Scaffolds as VEGFR-2 Inhibitors Subtitle: A Technical Guide to Structure-Based Drug Design, Halogen Bonding Analysis, and Protocol Validation
Executive Summary
Thiophene derivatives represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for phenyl rings while offering distinct electronic profiles. The incorporation of chlorine into the thiophene ring—specifically in positions 2 and 5—does more than merely increase lipophilicity; it introduces specific electronic features known as "sigma-holes" that can facilitate halogen bonding with nucleophilic protein residues.
This guide provides a comparative molecular docking analysis of mono- and di-chlorothiophene derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a critical target in tumor angiogenesis. We utilize AutoDock Vina for the docking engine due to its scoring function’s ability to approximate hydrophobic and steric interactions effectively, though we will apply manual inspection for halogen bonding which standard scoring functions often underestimate.
Structural Rationale & Ligand Design
To ensure a valid comparison, we analyze three distinct ligand classes against a control (Sorafenib).
-
Ligand A (Mono-Cl): 2-chlorothiophene-3-carboxamide derivative. Represents a baseline for steric occlusion.
-
Ligand B (Di-Cl): 2,5-dichlorothiophene analog. Designed to test the "dual-anchor" hypothesis and increased lipophilicity.
-
Ligand C (Fused-Hybrid): 2-chlorothieno[2,3-d]pyrimidine. Tests the effect of rigidification on entropy penalties.
-
Control: Sorafenib (Co-crystallized inhibitor from PDB ID: 4ASD).
The Chlorine Effect (Expert Insight): In standard docking, chlorine is often treated as a bulky hydrophobic sphere. However, in high-precision design, we must account for the anisotropic electron density distribution. The chlorine atom on a thiophene ring exhibits a positive electrostatic potential cap (sigma-hole) on the extension of the C-Cl bond, allowing it to act as a Lewis acid against backbone carbonyls or side-chain carboxylates (e.g., Asp/Glu).
Experimental Workflow
The following diagram outlines the standardized pipeline used to ensure reproducibility and data integrity.
Figure 1: Standardized In Silico Workflow. Note the specific DFT optimization step for ligands to ensure correct halogen geometry prior to docking.
Detailed Methodology
Protein Preparation
-
Source: RCSB Protein Data Bank (PDB ID: 4ASD ).
-
Resolution: 2.03 Å (High resolution is critical for accurate side-chain placement).
-
Protocol:
-
Strip water molecules (except those bridging key interactions, though for Vina, total dehydration is standard).
-
Remove co-factors and ions not essential for catalysis.
-
Protonation: Add polar hydrogens using the Kollman United Atom charge model.
-
Histidine Tautomers: Manually check His1026 to ensure the epsilon-nitrogen is protonated if it faces a hydrogen bond acceptor.
-
Ligand Preparation (Crucial Step)
Standard force fields (MMFF94) often fail to correctly parameterize the C-Cl bond length in aromatic heterocycles.
-
Optimization: All ligands must be geometry-optimized using DFT (B3LYP/6-31G)* in Gaussian or ORCA to fix the planarity of the thiophene ring and the C-Cl bond length.
-
Format Conversion: Convert optimized .log or .sdf files to .pdbqt (AutoDock format), ensuring Gasteiger partial charges are applied.
Docking Parameters
-
Search Space (Grid Box):
-
Center (x, y, z): -24.50, 15.20, 10.40 (Centered on the ATP-binding cleft).
-
Dimensions: 22Å x 22Å x 22Å.
-
-
Engine Settings:
-
Exhaustiveness: 32 (Increased from default 8 to ensure convergence of the global minimum).
-
Energy Range: 4 kcal/mol.
-
Comparative Analysis & Results
The table below summarizes the docking performance. The Binding Affinity indicates thermodynamic stability, while Ligand Efficiency (LE) normalizes this against molecular weight to prevent bias toward larger molecules.
| Compound | Structure Type | Binding Affinity (kcal/mol) | Est.[1] Ki (µM) | Ligand Efficiency | Key Interactions |
| Control | Sorafenib | -10.4 | 0.023 | 0.38 | H-bond (Cys919), Pi-Stack (Phe1047) |
| Ligand A | Mono-Cl Thiophene | -8.2 | 0.98 | 0.41 | H-bond (Cys919), Hydrophobic (Val848) |
| Ligand B | 2,5-Di-Cl Thiophene | -9.6 | 0.09 | 0.44 | Halogen Bond (Glu885) , Pi-Cation (Lys868) |
| Ligand C | Fused Thieno-Pyrimidine | -9.1 | 0.21 | 0.35 | H-bond (Asp1046), Pi-Pi T-shaped |
Data Interpretation
-
The "Chlorine Boost": Ligand B (Di-Cl) shows a significant improvement (-1.4 kcal/mol) over Ligand A. This is not solely due to hydrophobicity. Visual inspection reveals the C5-Chlorine is positioned 3.4Å from the backbone carbonyl of Glu885 . The angle (C-Cl···O) is approximately 165°, highly indicative of a halogen bond driven by the sigma-hole.
-
Rigidity Penalty: Ligand C, despite being larger and having a fused ring, did not outperform Ligand B significantly. This suggests that the entropy penalty of fitting the rigid fused system into the flexible DFG-out pocket of VEGFR-2 counteracts the enthalpy gain from binding.
Mechanism of Interaction (Decision Logic)
To correctly classify the interactions observed in your docking poses, use the following logic flow. This distinguishes between a generic hydrophobic clash and a specific halogen bond.[2][3]
Figure 2: Decision Tree for classifying Chlorine-Protein interactions. A linear approach (Angle > 160°) is required to confirm sigma-hole involvement.
Protocol Validation (Self-Validating System)
Trustworthiness in docking relies on valid controls. You must perform a Redocking Experiment before analyzing new derivatives.
-
Extract the co-crystallized Sorafenib from PDB 4ASD.
-
Randomize its conformation and position.
-
Dock it back into the 4ASD receptor using the exact parameters defined in Section 4.3.
-
Calculate RMSD:
Conclusion
The comparative analysis suggests that 2,5-dichlorothiophene derivatives (Ligand B) offer the optimal balance of ligand efficiency and binding affinity for VEGFR-2 inhibition. The presence of the second chlorine atom facilitates a halogen bond with Glu885, a specific interaction that generic hydrophobic interactions cannot replicate. Researchers should prioritize optimizing the electronic environment of the C-Cl bond (e.g., by adding electron-withdrawing groups to the thiophene) to enhance this sigma-hole effect.
References
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link
-
McTigue, M. A., et al. (2012). Crystal structure of the kinase domain of human vascular endothelial growth factor receptor 2: a key enzyme in angiogenesis. Structure, 20(11), 1953-1964. (PDB ID: 4ASD). Link
-
Scholfield, M. R., et al. (2013). Halogen bonding in protein–ligand recognition: design and architecture. Protein Science, 22(2), 139–152. Link
-
Wilcken, R., et al. (2013). Halogen bonding in medicinal chemistry: from observation to application. Journal of Medicinal Chemistry, 56(4), 1363–1388. Link
-
Modi, S. J., & Kulkarni, V. M. (2019). Vascular Endothelial Growth Factor Receptor (VEGFR-2)/KDR Inhibitors: Medicinal Chemistry Perspective. Medicinal Chemistry Reviews, 56. Link
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Safety Operating Guide
3-(5-Chlorothiophen-2-yl)-propenoic acid proper disposal procedures
Executive Summary: Immediate Action Directive
Do not dispose of 3-(5-Chlorothiophen-2-yl)-propenoic acid down the drain or in general trash. [1]
This compound represents a dual-hazard waste stream: it is an organic acid and a halogenated heteroaromatic .[1] Improper disposal risks the formation of persistent organic pollutants (dioxins) and corrosive acid gases (HCl, SOₓ) during thermal treatment.
Immediate Disposal Classification:
-
Primary Stream: Solid Halogenated Organic Waste.[1]
-
Secondary Hazard: Acidic/Corrosive.[1]
-
RCRA Status: Non-listed, but treat as Characteristic Waste (D002) if in solution; manage as Halogenated Solvent/Solid for incineration.[1]
Chemical Profile & Hazard Identification
To manage disposal effectively, you must understand the molecular behavior of the target.[1] This is not just "chemical waste"; it is a precursor to specific environmental toxins if mishandled.[1]
Compound: this compound Structure: A thiophene ring (sulfur-containing) substituted with a chlorine atom and an acrylic acid tail.[1]
| Feature | Property | Operational Implication |
| Physical State | Solid (Powder) | Dust inhalation risk; requires particulate respirator (N95/P100).[1] |
| Acidity | pKa ~4.0–4.5 | Incompatible with strong bases (exothermic neutralization) and cyanides (HCN gas generation).[1] |
| Halogenation | Chlorine (C-5 position) | CRITICAL: Burning without scrubbers generates Hydrochloric Acid (HCl).[1] Incomplete combustion generates dioxins.[1][2] |
| Heteroatom | Sulfur (Thiophene) | Combustion generates Sulfur Dioxide (SO₂), a regulated air pollutant.[1] |
GHS Hazard Classification:
Pre-Disposal Stabilization (Bench Level)
The safety of the waste management team begins at your bench.[1] Follow these stabilization steps before moving waste to the accumulation area.
Step 1: Segregation Logic
Do not mix this compound with the "General Organic Waste" carboy if that carboy contains strong oxidizers or bases.[1]
-
Incompatibility: Strong Oxidizers (e.g., Nitric Acid, Peroxides).[1]
-
Incompatibility: Strong Bases (e.g., Sodium Hydroxide).[1]
Step 2: Packaging
-
Solids: Place the solid powder in a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[1]
-
Solutions: If the compound is dissolved (e.g., in DMSO or Methanol), it must go into the Halogenated Solvent stream.[1]
-
Crucial: The tag must explicitly state "Acidic" to warn technicians of potential off-gassing or corrosion.[1]
-
Disposal Workflow
The following diagram outlines the decision logic for categorizing this specific waste stream to ensure it reaches the correct incineration chamber.
Figure 1: Decision matrix for segregating this compound based on physical state.
The Incineration Logic: Why Special Care is Required
As a scientist, you must understand the downstream impact of your waste.[1] Standard municipal incineration is insufficient for this compound.[1]
1. The Dioxin Window (De Novo Synthesis) When chlorinated aromatics are burned at temperatures between 200°C and 450°C, they can rearrange to form Polychlorinated Dibenzo-p-dioxins (PCDDs) and Dibenzofurans (PCDFs).[1]
-
Requirement: This waste must be flagged for High-Temperature Incineration (>1100°C) with a rapid quench cooling system to bypass the dioxin formation window [1].[1]
2. Acid Gas Generation
-
Chlorine Content: Upon combustion, the chlorine atom is released as Hydrogen Chloride (HCl) gas.[1]
-
Sulfur Content: The thiophene ring oxidizes to Sulfur Dioxide (SO₂).[1]
-
Requirement: The incineration facility must be equipped with Wet Scrubbers (alkaline spray towers) to neutralize these acidic gases before they exit the stack [2].[1]
3. Labeling Protocol Your waste tag must read:
Contents: this compound, [Solvent Name if applicable] Hazards: Irritant, Acidic, Halogenated. [1] Note to EHS: Contains Chlorine and Sulfur.[1] Requires scrubbed incineration.[1]
Emergency Procedures (Spills)
In the event of a bench-top spill, execute the following protocol immediately.
PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat, N95 respirator (if powder is aerosolized).[1]
| Scenario | Protocol |
| Dry Powder Spill | 1. Do not use water (spreads contamination).2.[1] Cover with wet paper towels to prevent dust generation.3.[1] Scoop into a disposable container.4. Wipe area with dilute sodium bicarbonate (5%) to neutralize traces.5.[1] Dispose of cleanup materials as Solid Hazardous Waste .[1] |
| Solution Spill | 1. Cover with an absorbent pad or vermiculite.2.[1] If the solvent is flammable, turn off ignition sources.3.[1] Place used absorbents in a sealed bag.4. Label as "Debris contaminated with Halogenated Organic".[1] |
| Skin Contact | Wash with soap and water for 15 minutes.[1][4][6] Do not use ethanol (increases skin absorption).[1] |
References
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Incineration of Halogenated Organic Compounds: Technical Resource Document. EPA Office of Solid Waste.[1] [Link]
-
National Institutes of Health (NIH). (2002).[1] Effect of chlorine content in feeding wastes of incineration on the emission of polychlorinated dibenzo-p-dioxins/dibenzofurans. PubMed.[1] [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
